RKI 1447 dihydrochloride
Description
Properties
Molecular Formula |
C16H14N4O2S.2HCl |
|---|---|
Molecular Weight |
399.29 |
Synonyms |
N-[(3-Hydroxyphenyl)methyl]-N/'-[4-(4-pyridinyl)-2-thiazolyl]urea dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
RKI-1447 Dihydrochloride: A Precision Tool for ROCK Pathway Interrogation
[1]
Executive Summary
RKI-1447 dihydrochloride is a potent, small-molecule inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] Unlike earlier generations of ROCK inhibitors such as Y-27632 or Fasudil, which suffer from significant off-target activity against PKA and PKC, RKI-1447 exhibits a superior selectivity profile.[1] It functions as a Type I ATP-competitive inhibitor, displaying low nanomolar potency (IC50 < 15 nM) against both isoforms.[1] This guide details the biochemical selectivity, molecular mechanism, and validated experimental protocols for utilizing RKI-1447 to dissect cytoskeletal dynamics and cancer cell invasion.[1]
Molecular Mechanism & Binding Topology
RKI-1447 functions as a Type I kinase inhibitor .[1][2][3][4][5] Crystallographic analysis of the RKI-1447/ROCK1 complex reveals that the molecule occupies the ATP-binding pocket, anchoring itself through critical hydrogen bonds at the hinge region (Met156) and the DFG motif (Asp216).[1][3]
-
Hinge Interaction: The pyridine ring nitrogen forms a hydrogen bond with the backbone amide of Met156.[1][3]
-
DFG Motif: The urea moiety interacts with the conserved Asp216 of the DFG motif and Lys105.[1][2][3]
-
Structural Rigidity: The "U-shaped" conformation of the inhibitor ensures a tight fit within the active site, a feature absent in the structurally related but inactive analog RKI-1313 .[1]
Selectivity vs. RKI-1313 (Negative Control)
A critical control in ROCK experiments is the use of RKI-1313.[1] RKI-1313 lacks the meta-hydroxyl group found in RKI-1447 and contains a steric-clashing para-methoxy group.[1][2][3] This results in a >1000-fold loss of potency, making it an ideal negative control to distinguish true ROCK-dependent phenotypes from off-target toxicity.[1]
Selectivity Profile: ROCK1 vs. ROCK2
RKI-1447 is a pan-ROCK inhibitor with a slight potency bias toward ROCK2, though it effectively silences both isoforms at physiological concentrations.[1]
Quantitative Inhibition Profile
The following table summarizes the inhibitory concentration (IC50) values determined via FRET-based kinase assays.
| Target Kinase | IC50 (nM) | Mechanism |
| ROCK2 | 6.2 nM | ATP-Competitive (Type I) |
| ROCK1 | 14.5 nM | ATP-Competitive (Type I) |
| AKT (PKB) | > 10,000 nM | No Effect |
| MEK | > 10,000 nM | No Effect |
| S6 Kinase | > 10,000 nM | No Effect |
Functional Selectivity (The "Kinome" Context)
The defining feature of RKI-1447 is its lack of cross-reactivity with other AGC kinases.[1]
-
PAK vs. ROCK: RKI-1447 inhibits LPA-induced actin stress fiber formation (ROCK-mediated) but does not inhibit PDGF-induced lamellipodia or Bradykinin-induced filopodia (PAK-mediated).[1][3][4] This distinguishes it from less selective inhibitors that may dampen general cytoskeletal motility.[1]
-
Signaling Specificity: At concentrations sufficient to abolish ROCK substrate phosphorylation (p-MLC-2, p-MYPT1), RKI-1447 shows no suppressive effect on the phosphorylation of AKT, MEK, or S6K, ensuring that observed anti-invasive effects are not due to general growth factor pathway suppression.[1]
Visualization: ROCK Signaling Architecture
The following diagram illustrates the canonical ROCK signaling cascade and the specific intervention point of RKI-1447.
Caption: RKI-1447 blocks ROCK-mediated phosphorylation of MYPT1 and MLC, preventing actomyosin contraction.[1]
Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls.
Protocol A: In Vitro Kinase Selectivity Assay (FRET-Based)
Objective: Determine IC50 values for ROCK1 vs. ROCK2.[1][6] Method: Z-Lyte® FRET Kinase Assay (Invitrogen).[1][6]
-
Reagent Prep:
-
Reaction Assembly:
-
Incubation: Incubate for 1 hour at Room Temperature (20-25°C).
-
Development: Add Development Reagent (protease).[1]
-
Readout: Measure fluorescence ratio (Coumarin emission / Fluorescein emission).
-
Validation: Calculate Z'-factor. A Z' > 0.5 indicates a robust assay.[1]
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of ROCK signaling in intact cells.[1]
-
Cell Culture: Plate MDA-MB-231 (breast cancer) cells.[1] Serum-starve for 24 hours to reduce basal kinase activity.[1]
-
Treatment:
-
Stimulation: Treat cells with LPA (10 µM) for 10 minutes to robustly activate RhoA/ROCK.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4).
-
Immunoblot:
-
Success Criteria: RKI-1447 must reduce p-MLC2/p-MYPT1 levels to near baseline without altering p-AKT or p-ERK.[1] RKI-1313 should show minimal effect.[1][3][4]
Visualization: Experimental Workflow
Caption: Workflow for distinguishing ROCK-specific cytoskeletal effects from general kinase inhibition.
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[1][2][4] Cancer Research, 72(19), 5025–5034.[1][2][4][7] [Link]
-
Dyberg, C., et al. (2020). "Inhibition of Rho-Associated Kinase Suppresses Medulloblastoma Growth."[1] Cancers, 12(1), 73. [Link]
-
Wang, J., et al. (2016). "RKI-1447 exerts potent anti-tumor activity in hepatocellular carcinoma by inhibiting ROCK pathway."[1] Oncotarget, 7(44), 71727-71743.[1] [Link]
Sources
- 1. RKI-1447 | CAS:1342278-01-6 | Potent ROCK1/ROCK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. RKI-1447 - Wikipedia [en.wikipedia.org]
RKI-1447 Dihydrochloride: A Technical Guide to its ATP-Competitive Inhibition of ROCK Kinases
This guide provides an in-depth technical exploration of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It is designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development. This document details the molecular mechanism of RKI-1447, its inhibitory characteristics, and provides comprehensive, field-proven protocols for its characterization.
Introduction: The Significance of ROCK Inhibition and the Emergence of RKI-1447
The Rho-associated kinases, ROCK1 and ROCK2, are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology, primarily through its control of the actin cytoskeleton.[1][2] Dysregulation of this pathway is implicated in a multitude of pathological conditions, including cancer metastasis, cardiovascular disease, and neurological disorders, making ROCK a compelling therapeutic target.[3][4]
RKI-1447 is a potent, ATP-competitive small molecule inhibitor of both ROCK1 and ROCK2.[3][5] Its high affinity and selectivity, coupled with its demonstrated anti-invasive and anti-tumor activities in preclinical models, have established it as a valuable tool for investigating ROCK biology and as a potential therapeutic candidate.[5][6] This guide will dissect the characteristics of RKI-1447, providing both the theoretical underpinnings and the practical methodologies required for its rigorous scientific evaluation.
Molecular Mechanism of Action: A Type I ATP-Competitive Inhibitor
RKI-1447 functions as a Type I kinase inhibitor, meaning it binds to the active conformation of the ROCK kinase domain and directly competes with ATP for binding.[5][7] This mode of inhibition is characterized by its rapid and reversible nature.
Structural Basis of Inhibition
Crystallographic studies of RKI-1447 in complex with the kinase domain of ROCK1 (PDB ID: 3TWJ) have elucidated the precise molecular interactions that underpin its high-affinity binding.[5][8] RKI-1447 docks into the ATP-binding pocket, establishing key interactions with two critical regions:
-
The Hinge Region: This flexible loop connects the N- and C-lobes of the kinase domain and forms a crucial anchoring point for ATP. RKI-1447 forms a hydrogen bond with the backbone amide of a key residue in this region, mimicking the interaction of the adenine moiety of ATP.[5]
-
The DFG Motif: The Asp-Phe-Gly (DFG) motif is a highly conserved sequence at the start of the activation loop. RKI-1447 interacts with this motif, stabilizing the active "DFG-in" conformation, which is characteristic of Type I inhibitors.[5][7]
The combination of these interactions accounts for the potent and selective inhibition of ROCK kinases by RKI-1447.
Figure 1: Simplified signaling pathway of RKI-1447 action.
Quantitative Inhibitory Profile
The potency of RKI-1447 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target | IC50 (nM) |
| ROCK1 | 14.5[9] |
| ROCK2 | 6.2[9] |
Table 1: In vitro inhibitory activity of RKI-1447 against ROCK1 and ROCK2.
RKI-1447 exhibits high selectivity for ROCK kinases. At concentrations up to 10 µM, it does not significantly inhibit the phosphorylation of substrates for other key kinases such as AKT, MEK, and S6 kinase, underscoring its specificity.[3][5]
Experimental Characterization of RKI-1447
To rigorously assess the ATP-competitive inhibition characteristics of RKI-1447, a combination of in vitro biochemical assays and cell-based functional assays is essential.
In Vitro Kinase Inhibition Assay: Z'-LYTE™ FRET Assay
The Z'-LYTE™ Kinase Assay is a robust, fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity.[10][11] It relies on the differential cleavage of a fluorescently labeled peptide substrate by a development reagent, depending on its phosphorylation state.
Figure 2: Workflow for the Z'-LYTE™ FRET kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant ROCK1 or ROCK2 in 1X Kinase Buffer.
-
Prepare a 2X Peptide/ATP mixture containing the appropriate Z'-LYTE™ peptide substrate and ATP at 2X the final desired concentration in 1X Kinase Buffer.
-
Prepare a serial dilution of RKI-1447 dihydrochloride in 1X Kinase Buffer. Include a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X kinase solution to each well.
-
Add 2.5 µL of the RKI-1447 serial dilution or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X Peptide/ATP mixture to each well.
-
Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.[11]
-
-
Development Reaction:
-
Data Acquisition and Analysis:
-
Read the plate using a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio (445 nm / 520 nm).
-
Determine the percent inhibition for each RKI-1447 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the RKI-1447 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality and Self-Validation: This assay directly measures the enzymatic activity of the kinase. The use of a ratiometric FRET signal minimizes well-to-well variability. Including positive (no inhibitor) and negative (no kinase) controls validates the assay performance. The dose-dependent inhibition by RKI-1447 confirms a direct interaction with the kinase.
Cell-Based Assays for Functional Inhibition
Cell-based assays are crucial for confirming that RKI-1447 can access its intracellular target and elicit a functional response.
This assay directly assesses the ability of RKI-1447 to inhibit ROCK activity in a cellular context by measuring the phosphorylation status of its downstream substrates, Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[3][5]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231 human breast cancer cells) and allow them to adhere overnight.
-
Treat the cells with various concentrations of RKI-1447 (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with an agonist that activates the Rho/ROCK pathway (e.g., lysophosphatidic acid - LPA).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated MLC-2 (p-MLC-2), total MLC-2, phosphorylated MYPT-1 (p-MYPT-1), and total MYPT-1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLC-2 and p-MYPT-1 signals to their respective total protein levels and the loading control.
-
Observe the dose-dependent decrease in substrate phosphorylation with increasing concentrations of RKI-1447.
-
Causality and Self-Validation: This method provides direct evidence of target engagement and inhibition within a biological system. The inclusion of total protein and loading controls ensures that any observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in protein levels.
The inhibition of cell migration and invasion is a key functional outcome of ROCK inhibition. The wound healing (scratch) assay and the Matrigel invasion assay are standard methods to evaluate these effects.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. rcsb.org [rcsb.org]
- 9. selleckchem.com [selleckchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Deep Dive: RKI-1447 Dihydrochloride Signaling Architecture & Experimental Validation
Topic: RKI-1447 Dihydrochloride Signaling Pathway Targets Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
RKI-1447 dihydrochloride is a potent, cell-permeable, and highly selective small-molecule inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Unlike earlier generations of ROCK inhibitors (e.g., Y-27632, Fasudil) which often suffer from off-target effects on PKA or PKC, RKI-1447 demonstrates superior selectivity due to its specific binding mode within the ATP-binding pocket.
This guide delineates the molecular mechanism of RKI-1447, maps its critical signaling nodes, and provides a self-validating experimental framework for researchers utilizing this compound in oncology and cytoskeletal biology.
Target Profile & Mechanism of Action
Binding Kinetics and Selectivity
RKI-1447 functions as a Type I kinase inhibitor .[1][2] Crystallographic analysis reveals it binds to the ATP-binding site of ROCK1, engaging the hinge region and the DFG motif.[1][2][3][4] This "lock-and-key" fit is responsible for its high potency and isoform selectivity.
Table 1: Inhibitory Potency Profile (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Selectivity Notes |
| ROCK2 | 6.2 | Primary Target |
| ROCK1 | 14.5 | Primary Target |
| AKT | > 10,000 | No significant inhibition |
| MEK | > 10,000 | No significant inhibition |
| S6 Kinase | > 10,000 | No significant inhibition |
| PKA | Low Potency | Significantly less active than against ROCK |
Structural Insights
The high selectivity of RKI-1447 stems from an elaborate network of non-covalent interactions spanning approximately 18 Å within the binding cleft.[3] The pyridylthiazole urea moiety forms crucial hydrogen bonds with Met156 (hinge region) and Asp216 (DFG motif), stabilizing the kinase in an inactive conformation.
Signaling Pathway Architecture
The primary utility of RKI-1447 lies in its ability to sever the link between Rho GTPases and the actin cytoskeleton. By inhibiting ROCK, RKI-1447 modulates two parallel downstream axes governing actomyosin contractility: the MLC Phosphorylation Axis and the LIMK/Cofilin Axis .
The ROCK Signaling Cascade
-
Upstream: RhoA/RhoC (GTP-bound) activates ROCK.
-
Direct Substrates:
-
MYPT1 (Myosin Phosphatase Target Subunit 1): ROCK phosphorylates MYPT1 at Thr696/Thr853, inhibiting the phosphatase. This prevents the dephosphorylation of MLC.
-
MLC2 (Myosin Light Chain 2): ROCK directly phosphorylates MLC2 at Ser19, promoting myosin ATPase activity and contraction.
-
LIMK (LIM Kinase): ROCK phosphorylates/activates LIMK, which in turn phosphorylates/inactivates Cofilin . Inactive Cofilin cannot sever actin filaments, stabilizing the cytoskeleton.
-
RKI-1447 Action: By blocking ROCK, RKI-1447 restores MYPT1 activity (leading to MLC dephosphorylation) and reduces direct MLC phosphorylation. Simultaneously, it reduces LIMK activity, leading to active (unphosphorylated) Cofilin, which promotes actin depolymerization.
Pathway Visualization
Figure 1: RKI-1447 Mechanism of Action. Red lines indicate inhibition; black lines indicate activation. RKI-1447 blocks ROCK, preventing the phosphorylation of MYPT1, MLC, and LIMK, ultimately collapsing the actin cytoskeleton.
Experimental Framework: A Self-Validating System
To ensure scientific integrity, experiments involving RKI-1447 must include internal validation steps to confirm target engagement. Do not rely solely on phenotypic observation (e.g., cell rounding), as this can be caused by general toxicity.
Solubility and Formulation Protocol
RKI-1447 is hydrophobic. Improper handling leads to precipitation and inconsistent IC50 data.
-
Stock Preparation: Dissolve in 100% DMSO to a concentration of 10 mM . Vortex vigorously. Store at -20°C.
-
Aqueous Dilution: When diluting into media, ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
In Vivo Formulation (Mouse i.p.):
-
Vehicle: 20% (2-Hydroxypropyl)-β-cyclodextrin (HPCD) in saline.
-
Preparation: Dissolve RKI-1447 in a minimal volume of DMSO (if necessary) or directly into acidified HPCD solution, then adjust pH to neutral. Ensure clear solution before injection.
-
Dosing: 200 mg/kg/day is the standard efficacious dose for tumor regression studies.
-
In Vitro Validation Workflow (Western Blot)
Target engagement is best validated by monitoring the phosphorylation status of direct ROCK substrates.
Protocol:
-
Seed Cells: Plate cancer cells (e.g., MDA-MB-231) at 70% confluence.
-
Starvation: Serum-starve overnight to reduce basal kinase activity.
-
Induction (Optional but Recommended): Stimulate with LPA (Lysophosphatidic Acid) (1-10 µM) for 30 mins to robustly activate Rho/ROCK.
-
Treatment: Treat with RKI-1447 (0.1, 1.0, 10 µM) for 1 hour prior to or concurrent with stimulation.
-
Lysis: Use buffer containing phosphatase inhibitors (NaF, Na3VO4).
-
Immunoblot Targets:
-
Primary Marker: p-MLC2 (Ser19) – Should decrease dose-dependently.
-
Secondary Marker: p-MYPT1 (Thr853 or Thr696) – Should decrease dose-dependently.
-
Negative Control: p-AKT (Ser473) or p-ERK – Should remain unchanged (demonstrates selectivity).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating RKI-1447 target engagement in vitro.
Therapeutic Applications & Preclinical Efficacy[1][2][5]
Oncology (Breast Cancer & Neuroblastoma)
RKI-1447 has shown significant efficacy in suppressing tumor growth and metastasis.[5][6]
-
Mechanism: Inhibition of ROCK-mediated cytoskeletal reorganization prevents cancer cell migration (metastasis) and anchorage-independent growth.[1][2][3][4][7]
-
Key Data: In MMTV/neu transgenic mice, RKI-1447 treatment (200 mg/kg/day) inhibited mammary tumor growth by 87% compared to vehicle.[7]
-
Synergy: Recent studies (2024) indicate RKI-1447 synergizes with BET inhibitors in neuroblastoma by blocking N-MYC expression and promoting apoptosis.[8]
Fibrosis and Glaucoma
While primarily studied in cancer, the ROCK pathway is central to fibrosis (myofibroblast differentiation) and glaucoma (trabecular meshwork contraction). RKI-1447's ability to relax actin stress fibers makes it a candidate for reducing intraocular pressure (IOP) and fibrotic tissue stiffening, although specific formulation optimization is required for ocular delivery.
References
-
Patel, R. A., et al. (2012). "RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer."[2][3][7] Cancer Research.[1][4][7]
-
Pepich, A., et al. (2024). "The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma."[8] Cancer Letters.
-
Tocris Bioscience. "RKI 1447 dihydrochloride Technical Data."
-
Selleck Chemicals. "RKI-1447 Chemical Information and Protocols."
Sources
- 1. RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast… [ouci.dntb.gov.ua]
- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
how to prepare RKI 1447 dihydrochloride stock solution in DMSO
Technical Application Note: Precision Preparation and Handling of RKI-1447 Dihydrochloride
Executive Summary & Compound Profile
RKI-1447 Dihydrochloride is a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). Unlike the free base form, the dihydrochloride salt (
However, the presence of the salt moiety significantly alters the Molecular Weight (MW), a critical variable often overlooked in molarity calculations. Using the free base MW (326.37 g/mol ) instead of the salt MW (399.29 g/mol ) results in a 22.3% error in final concentration, potentially invalidating
Table 1: Physicochemical Constants
| Property | Value | Notes |
| Compound Name | RKI-1447 Dihydrochloride | Do not confuse with Free Base |
| CAS Number | 1782109-09-4 | Specific to the 2HCl salt |
| Molecular Weight | 399.29 g/mol | CRITICAL for Calculation |
| Formula | ||
| Solubility (DMSO) | Recommended Stock Solvent | |
| Solubility (Water) | < 1 mg/mL | Poorly soluble; avoid for stocks |
| Target | ROCK1 ( |
Protocol: Stock Solution Preparation
Critical Materials
-
RKI-1447 Dihydrochloride: Store at -20°C, desiccated.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),
99.9% purity. -
Vessels: Amber glass vials (borosilicate) or low-binding polypropylene tubes.
Preparation Workflow (10 mM Stock)
This protocol targets a 10 mM stock solution, which is ideal for downstream dilutions (1:1000 dilution yields 10
Step 1: Equilibrate Remove the product vial from the freezer and allow it to warm to room temperature (approx. 15–30 mins) before opening.
-
Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, leading to hydrolysis or weighing errors.
Step 2: Weighing Weigh a precise amount of RKI-1447 2HCl (e.g., 5 mg) into a sterile microcentrifuge tube or amber vial. Record the exact mass.
Step 3: Calculation Calculate the required volume of DMSO using the specific MW of 399.29 g/mol .
Example for 5 mg powder targeting 10 mM (10,000
Step 4: Dissolution Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Expert Tip: If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 40°C to prevent thermal degradation.
Step 5: Quality Check Visually inspect the solution against a light source. It should be perfectly clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or moisture contamination.
Step 6: Aliquoting
Divide the stock into small aliquots (e.g., 50–100
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of RKI-1447 2HCl stock solution. Note the critical equilibration step to prevent moisture uptake.
Storage & Stability Guidelines
To maintain the integrity of the molecule over long-term storage, adhere to the following stability matrix.
Table 2: Storage Recommendations
| State | Temperature | Stability | Handling Notes |
| Solid Powder | -20°C | 2–3 Years | Keep desiccated; protect from light. |
| Stock (DMSO) | -80°C | 6 Months | Preferred. Single-use aliquots. |
| Stock (DMSO) | -20°C | 1 Month | Acceptable for short-term use.[3][2] |
| Working Soln | 4°C / RT | < 24 Hours | Prepare fresh in media/buffer. |
Self-Validating the Stock: Before every experiment, thaw an aliquot and centrifuge at 13,000 x g for 2 minutes. Look for a pellet.
-
No Pellet: Stock is valid.
-
Pellet Visible: Compound has precipitated (likely due to DMSO absorbing water). Discard and prepare fresh stock.
Biological Context: The ROCK Signaling Pathway[9]
RKI-1447 functions by binding to the ATP-binding pocket of ROCK1 and ROCK2.[1][4] Understanding the downstream effects is essential for experimental design. Inhibition of ROCK leads to the dephosphorylation of Myosin Light Chain (MLC), resulting in the destabilization of actin stress fibers and inhibition of cell migration.
Figure 2: The RhoA/ROCK signaling cascade. RKI-1447 inhibits ROCK, preventing the phosphorylation of MLC and LIMK, ultimately reducing actomyosin contraction and stress fiber formation.
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer." Cancer Research, 72(19), 5025-5034.
-
Selleckchem. "RKI-1447 (ROCK inhibitor) Chemical Data." Selleckchem Product Datasheet.
-
Tocris Bioscience. "RKI 1447 dihydrochloride Technical Data." Tocris Product Information.
-
MedChemExpress. "RKI-1447 dihydrochloride: Rho-kinase Inhibitor." MedChemExpress Datasheet.
Sources
RKI 1447 dihydrochloride cell culture working concentration protocols
Abstract & Core Mechanism
RKI-1447 is a potent, selective, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Unlike earlier generation inhibitors (e.g., Y-27632), RKI-1447 exhibits superior potency with IC50 values of 14.5 nM (ROCK1) and 6.2 nM (ROCK2) .
Its primary mechanism involves binding to the ATP-binding pocket of the kinase, specifically interacting with the hinge region and the DFG motif.[1][2][3] This inhibition blocks the phosphorylation of downstream targets such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1) , thereby dismantling actin stress fibers and inhibiting focal adhesion formation.
Mechanistic Pathway (ROCK Signaling)
The following diagram illustrates the intervention point of RKI-1447 within the cytoskeletal regulatory network.
Figure 1: RKI-1447 inhibits ROCK1/2, preventing MLC-2 phosphorylation and actin cytoskeleton reorganization.[1]
Chemical Properties & Reconstitution
Precise reconstitution is critical. RKI-1447 is hydrophobic and unstable in aqueous solution over long periods.
| Property | Specification |
| Molecular Weight | 326.37 g/mol |
| Formula | C16H14N4O2S[3][4] · 2HCl |
| Solubility (DMSO) | ~25 mg/mL (76 mM) |
| Solubility (Water) | Insoluble (requires co-solvents) |
| Storage (Solid) | -20°C (3 years) |
| Storage (Stock) | -80°C (6 months) in DMSO |
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable master stock for cell culture dilution.
-
Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 3.26 mg of RKI-1447 dihydrochloride.
-
Solvent Addition: Add 1 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Note: Do not use PBS or media for the stock solution; precipitation will occur immediately.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Dispense into 20 µL or 50 µL aliquots in light-protected tubes.
-
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Dose Optimization Strategy (The "Self-Validating" System)
Do not rely blindly on literature values. Potency varies by cell line density and serum concentration. You must validate the effective concentration (EC50) for your specific assay.
Comparative Potency Table
| Inhibitor | Target | IC50 (Cell-Free) | Typical Working Conc. |
| RKI-1447 | ROCK1 / ROCK2 | 14.5 nM / 6.2 nM | 100 nM – 1 µM |
| Y-27632 | ROCK1 / ROCK2 | ~800 nM | 10 µM – 50 µM |
| Fasudil | ROCK / PKA | ~1.9 µM | 10 µM – 100 µM |
Experiment: Dose-Response Validation
Objective: Determine the minimum effective concentration to inhibit actin stress fibers without cytotoxicity.
-
Seeding: Plate cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well plate. Allow adhesion overnight.
-
Treatment: Prepare serial dilutions of RKI-1447 in culture media (0.1% DMSO final).
-
Range: 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, Vehicle.
-
-
Incubation: Incubate for 24 hours .
-
Readout 1 (Viability): Perform MTT or CellTiter-Glo assay to ensure no toxicity (RKI-1447 is generally non-toxic <10 µM).
-
Readout 2 (Function): Fix a parallel plate and stain with Phalloidin-488.
-
Success Criterion: The lowest concentration that eliminates central stress fibers while maintaining cell viability is your Working Concentration .
-
Specific Application Protocols
Protocol A: Anti-Invasion/Migration Assay (Transwell)
Context: RKI-1447 is highly effective at blocking cancer cell invasion driven by Rho/ROCK signaling.
-
Starvation: Serum-starve cells for 24 hours prior to the assay to synchronize the cell cycle and reduce basal kinase activity.
-
Coating: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (for invasion) or leave uncoated (for migration).
-
Cell Preparation:
-
Detach cells and resuspend in serum-free media .
-
Add RKI-1447 to the cell suspension. Recommended Starting Dose: 1 µM .
-
Control: Add Vehicle (DMSO) to a separate batch.
-
-
Seeding: Add 50,000 cells (in 200 µL media + drug) to the upper chamber.
-
Chemoattractant: Add media containing 10% FBS to the lower chamber.
-
Note: RKI-1447 is not added to the lower chamber unless equilibrium is required for long-term (>24h) assays.
-
-
Incubation: Incubate for 18–24 hours at 37°C.
-
Analysis:
-
Scrape cells from the top surface.
-
Fix and stain cells on the bottom surface (Crystal Violet or DAPI).
-
Image and count 5 random fields.
-
Protocol B: Stem Cell (iPSC) Single-Cell Cloning
Context: ROCK inhibition prevents anoikis (detachment-induced apoptosis) in stem cells. RKI-1447 can replace Y-27632 due to higher potency.
-
Pre-Treatment: 1 hour before passaging, treat iPSCs with 200 nM – 500 nM RKI-1447.
-
Dissociation: Dissociate cells to single cells using Accutase.
-
Resuspension: Resuspend cells in maintenance media supplemented with 200 nM RKI-1447 .
-
Plating: Plate cells at low density (clonal density).
-
Withdrawal: After 24 hours (once cells have attached), replace media with standard drug-free maintenance media.
-
Why? Prolonged ROCK inhibition can alter pluripotency markers or colony morphology.
-
Troubleshooting & Technical Nuances
Precipitation in Media[5]
-
Symptom: Cloudy appearance or crystals upon adding stock to media.
-
Cause: RKI-1447 is highly hydrophobic. Adding 100% DMSO stock directly to a large volume of cold media causes "shock precipitation."
-
Solution: Perform a serial dilution.
-
Step 1: Dilute 10 mM stock 1:10 in DMSO (to 1 mM).
-
Step 2: Add this intermediate dropwise to warm (37°C) media while swirling.
-
Keep final DMSO concentration < 0.1%.[5]
-
Serum Binding
-
Issue: Efficacy drops in 10% FBS compared to serum-free conditions.
-
Correction: RKI-1447 may bind to albumin. If switching from serum-free to high-serum assays, you may need to increase the concentration by 2x-5x to achieve the same intracellular inhibition.
Off-Target Effects
-
Warning: At concentrations >10 µM , RKI-1447 specificity decreases.[3] It may begin to inhibit PKA or AKT. Always include a "Vehicle Only" and a "Positive Control" (e.g., 10 µM Y-27632) to distinguish specific ROCK effects from general toxicity.
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[4] Cancer Research.[4][6]
-
MedChemExpress. "RKI-1447 Product Datasheet and Solubility Guide."
-
Selleck Chemicals. "RKI-1447: Biological Activity and Protocols."
-
Dang, Y., et al. (2019). "RKI-1447, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis." Graefe's Archive for Clinical and Experimental Ophthalmology.
Sources
- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RKI-1447 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance In Vivo Administration of RKI-1447 Dihydrochloride
Introduction & Pharmacological Profile[1][2][3][4][5][6]
RKI-1447 dihydrochloride is a potent, selective, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Unlike earlier generations of ROCK inhibitors (e.g., Y-27632, Fasudil), RKI-1447 is a Type I kinase inhibitor that binds to the ATP-binding site, offering superior potency (IC50: ROCK1 = 14.5 nM; ROCK2 = 6.2 nM) and selectivity against off-target kinases like AKT, MEK, and PKA.
Why the Dihydrochloride Salt?
While the free base of RKI-1447 is lipophilic and challenging to formulate for systemic delivery, the dihydrochloride (2HCl) salt significantly improves aqueous solubility. However, simple dissolution in saline is often insufficient for the high concentrations required for in vivo efficacy (e.g., tumor regression), necessitating the use of advanced vehicle systems described in this guide.
Key Therapeutic Applications[1]
-
Oncology: Suppression of breast cancer metastasis, medulloblastoma growth, and colorectal carcinoma.
-
Ophthalmology: Reduction of intraocular pressure (IOP) in glaucoma via trabecular meshwork cytoskeletal relaxation.
-
Fibrosis/Metabolic: Inhibition of hepatic stellate cell activation (NASH/NAFLD).
Mechanism of Action (Pathway Visualization)
RKI-1447 exerts its effects by blocking the Rho/ROCK pathway, a central regulator of the actin cytoskeleton.[1]
Figure 1: RKI-1447 mechanism of action.[1][2][3] By inhibiting ROCK1/2, the drug prevents MLC phosphorylation and actin reorganization, halting cell migration and lowering intraocular pressure.
Pre-Formulation & Solubility Data
Successful in vivo delivery requires selecting the right vehicle based on the target dose. RKI-1447 2HCl is prone to precipitation upon dilution in aqueous buffers if not properly "caged" by co-solvents or cyclodextrins.
Table 1: Solubility Thresholds (RKI-1447 2HCl)
| Solvent System | Solubility Limit | Application | Notes |
| Water / Saline | ~10 mg/mL | Ex vivo / Low Dose | Requires warming (37°C) and sonication. |
| DMSO | ≥ 100 mg/mL | Stock Solution | Hygroscopic; store aliquots at -80°C. |
| 20% HPCD | ~40 mg/mL | High Dose IP | Recommended for Oncology. Prevents precipitation at 200 mg/kg. |
| PEG/Tween | ~2.5 - 5 mg/mL | IV / Moderate IP | Standard kinase cocktail (see Protocol A). |
Protocol A: Systemic Administration (Oncology/Fibrosis)
This protocol is optimized for Intraperitoneal (IP) administration in mouse xenograft models (e.g., Breast Cancer, CRC).
Option 1: The "High-Load" Formulation (Recommended for Efficacy)
Target Dose: 100 – 200 mg/kg Reference:[4] Patel et al., Cancer Res 2012.[5][1]
Reagents:
Step-by-Step Procedure:
-
Prepare Vehicle: Dissolve HPCD in sterile water to create a 20% (w/v) HPCD solution .[2] Filter sterilize (0.22 µm).
-
Weighing: Calculate the required mass of RKI-1447.
-
Calculation: For a 20g mouse receiving 200 mg/kg, dose = 4 mg. If injection volume is 100 µL, concentration must be 40 mg/mL .
-
-
Dissolution: Add the RKI-1447 powder directly to the 20% HPCD solution.
-
Agitation: Vortex vigorously for 1 minute, then sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.
-
Administration: Inject IP immediately. Note: Prepare fresh daily. Do not store the diluted aqueous drug.
Option 2: The "Co-Solvent" Formulation (Alternative)
Target Dose: 10 – 40 mg/kg Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[7][6][8]
Figure 2: Sequential formulation strategy for co-solvent delivery. Order of addition is critical.
Critical Protocol:
-
Dissolve RKI-1447 in DMSO (10% of final volume). Ensure complete dissolution (clear yellow).
-
Add PEG300 (40% of final volume) and vortex.
-
Add Tween 80 (5% of final volume) and vortex.
-
Slowly add warm Saline (45% of final volume) while vortexing.
-
Warning: Adding saline too fast or as the first step will cause irreversible precipitation.
-
Protocol B: Ocular Administration (Glaucoma Research)
RKI-1447 lowers IOP by increasing aqueous humor outflow. For in vivo topical drops or ex vivo perfusion.
Vehicle: Phosphate Buffered Saline (PBS) pH 7.4. Concentration: 10 µM – 100 µM (Perfusion) or 0.1% – 0.5% (Topical Drops).
Procedure:
-
Stock: Prepare a 10 mM stock in DMSO.
-
Dilution: Dilute the stock into sterile PBS.
-
Example: For a 100 µM solution, dilute 1:100.
-
-
Application:
-
Topical (Mice/Rabbits): Apply 10 µL (mice) or 50 µL (rabbits) to the cornea twice daily.
-
Note: If higher concentrations (>1 mM) are needed for corneal penetration, use the Option 2 Co-Solvent formulation (above) but replace Saline with PBS and ensure pH is 7.0–7.4 to avoid ocular irritation.
-
Pharmacodynamic Validation (Self-Validating the Experiment)
To ensure the drug was administered correctly and is active in vivo, you must validate target engagement.
Biomarker: Phosphorylated Myosin Light Chain 2 (p-MLC2). Assay: Western Blot or Immunohistochemistry (IHC).[9]
Validation Protocol:
-
Harvest tumor tissue or trabecular meshwork 2–4 hours post-dosing.
-
Lyse tissue in RIPA buffer containing Phosphatase Inhibitors (Critical: Sodium Orthovanadate, NaF).
-
Blot for p-MLC2 (Ser19) .
-
Success Criteria: A significant reduction (>50%) in p-MLC2 levels compared to vehicle-treated controls confirms successful delivery and ROCK inhibition.
Troubleshooting & Safety
| Issue | Cause | Solution |
| Precipitation | Adding water/saline too fast. | Follow the specific order in Figure 2. Use warm saline. |
| Toxicity (Weight Loss) | Vehicle intolerance or off-target effects. | Reduce dose frequency to Q2D (every 2 days). Switch to HPCD vehicle. |
| Crystal Formation | Stock solution degraded. | Use fresh DMSO stock.[7] Do not store aqueous dilutions >24h. |
| No Efficacy | Poor perfusion/vascularization. | Verify p-MLC2 reduction. If p-MLC2 is unchanged, increase dose or switch to IP route. |
References
-
Patel, R. A., et al. (2012).[5][1] "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[10][1][2][11] Cancer Research, 72(19), 5025–5034.[5][1]
-
Dyberg, C., et al. (2019).[5] "Inhibition of Rho-Associated Kinase Suppresses Medulloblastoma Growth."[5] Cancers, 12(1), 73.
-
Dang, Y., et al. (2019).[5] "RKI-1447, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis."[5][12] Graefe's Archive for Clinical and Experimental Ophthalmology, 257(1), 101–109.[5]
-
Li, L., et al. (2020).[5][12] "RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics."[5] Journal of Cellular Physiology, 235(1), 254–266.[5]
Sources
- 1. apexbt.com [apexbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RKI-1447 - Wikipedia [en.wikipedia.org]
- 6. lifetechindia.com [lifetechindia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RKI-1447, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Disruption of Actin Stress Fibers using RKI-1447 Dihydrochloride
Executive Summary
This guide details the protocol for utilizing RKI-1447 dihydrochloride , a potent and selective Type I inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), to disrupt actin stress fibers. Unlike earlier generation inhibitors (e.g., Y-27632), RKI-1447 binds the ATP pocket with high affinity (IC50: ROCK1 = 14.5 nM; ROCK2 = 6.2 nM), providing superior potency and minimizing off-target effects on AKT, MEK, and S6K. This protocol is optimized for adherent mammalian cell lines to visualize cytoskeletal collapse and stress fiber disassembly.
Mechanism of Action (MOA)[1]
The Rho/ROCK/Actomyosin Axis
Actin stress fibers are contractile bundles of filamentous actin (F-actin) and myosin II, regulated by the RhoA GTPase pathway.
-
Activation: RhoA activates ROCK1 and ROCK2.
-
Phosphorylation: ROCK phosphorylates:
-
MLC (Myosin Light Chain): Promotes myosin ATPase activity and contractility.
-
MYPT1 (Myosin Phosphatase Target Subunit 1): Inhibits myosin phosphatase, sustaining contraction.
-
LIMK (LIM Kinase): Phosphorylates and inactivates Cofilin (an actin-severing protein), stabilizing actin filaments.
-
-
RKI-1447 Intervention: RKI-1447 occupies the ATP-binding hinge region of ROCK1/2.[1] This blockade prevents the phosphorylation of MLC and LIMK.
-
Result 1: Decreased actomyosin contractility.
-
Result 2: Reactivation of Cofilin (via reduced LIMK activity), leading to the severing and depolymerization of stress fibers.
-
Pathway Visualization
Figure 1: RKI-1447 inhibits ROCK1/2, preventing downstream phosphorylation of MLC and LIMK, leading to stress fiber disassembly.
Material Preparation
Compound Profile[1][2][3][4][5][6]
-
Molecular Weight: 399.29 g/mol (salt form)[2]
-
Solubility:
-
Water: Up to ~10 mM (4 mg/mL) with gentle warming. Advantage of dihydrochloride salt.
-
DMSO: Up to ~100 mM (40 mg/mL).
-
Stock Solution Protocol
Critical: Prepare stocks in small aliquots to avoid repeated freeze-thaw cycles.
-
10 mM Stock (Recommended):
-
Weigh 4.0 mg of RKI-1447 dihydrochloride.
-
Dissolve in 1.0 mL of sterile cell-culture grade water (or DMSO if preferred).
-
Vortex for 30 seconds until clear.
-
Aliquot into 20 µL volumes in light-protective tubes.
-
Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Experimental Protocol: Stress Fiber Disruption
Phase 1: Cell Culture & Seeding
-
Cell Type: HeLa, NIH3T3, or MDA-MB-231 (highly responsive).
-
Surface: Glass coverslips coated with Fibronectin (10 µg/mL) are recommended to maximize basal stress fiber formation for clear contrast upon disruption.
-
Seeding Density: 50–60% confluency. Single cells allow for better visualization of cytoskeletal architecture than dense monolayers.
Phase 2: Treatment Workflow
Dose Rationale: While the cell-free IC50 is <15 nM, cellular penetration requires higher concentrations.
-
Effective Range: 1 µM – 10 µM.
-
Optimal Start Point: 3 µM.
Step-by-Step:
-
Preparation: Pre-warm culture media to 37°C.
-
Dilution: Dilute the 10 mM stock into fresh media to achieve final concentrations of 1 µM, 3 µM, and 10 µM .
-
Control: Prepare a Vehicle Control (Water or DMSO matched to the highest concentration).
-
-
Incubation: Aspirate old media and add treatment media.
-
Duration: Incubate for 1 to 4 hours at 37°C / 5% CO2.
-
Note: Significant fiber loss is often visible by 1 hour; cell rounding peaks at 4 hours.
-
Phase 3: Fixation & Staining (Phalloidin)
Phalloidin binds F-actin with high selectivity. RKI-1447 treatment will result in a loss of phalloidin signal in central fibers and accumulation in cortical spots.
-
Wash: Aspirate media and wash 1x with warm PBS (avoid cold shock, which depolymerizes actin).
-
Fixation: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).
-
Wash: 3x with PBS (5 min each).
-
Permeabilization: Add 0.1% Triton X-100 in PBS for 5 minutes .
-
Blocking: Add 1% BSA in PBS for 30 minutes.
-
Staining:
-
Add Phalloidin-Fluorophore (e.g., Rhodamine-Phalloidin or Alexa Fluor 488-Phalloidin).
-
Dilution: Typically 1:40 to 1:100 (follow manufacturer specific instructions).
-
Incubate: 30 minutes at RT in the dark.
-
Counter-stain: Add DAPI (1 µg/mL) for nuclei during the last 5 minutes.
-
-
Mounting: Wash 3x with PBS and mount coverslips on slides using anti-fade mounting medium.
Experimental Workflow Diagram
Figure 2: Sequential workflow for RKI-1447 treatment and actin visualization.[1]
Data Analysis & Validation
Expected Phenotypes
| Feature | Vehicle Control | RKI-1447 Treated (3 µM) |
| Cell Morphology | Spread, flat, mesenchymal shape | Rounded, "beaded" appearance, neurite-like extensions |
| Actin Structure | Thick, parallel ventral stress fibers | Diffuse cytoplasmic actin; loss of central fibers; cortical actin rings |
| Focal Adhesions | Elongated, distinct (if stained for Vinculin) | Disassembled or dot-like |
Quantitative Metrics
To validate the effect, quantify the Cell Circularity Index :
-
Control: Values closer to 0.0 (elongated).
-
RKI-1447: Values shift toward 1.0 (perfect circle) due to loss of tension.
Comparative Analysis: RKI-1447 vs. Y-27632
RKI-1447 is often chosen over the "gold standard" Y-27632 due to its structural biology and potency.
| Feature | RKI-1447 (Dihydrochloride) | Y-27632 | Implication |
| Target Binding | Type I (ATP Hinge + DFG motif) | ATP Competitive | RKI-1447 has a more distinct binding mode. |
| ROCK1 IC50 | 14.5 nM | ~140 nM | RKI-1447 is ~10x more potent. |
| ROCK2 IC50 | 6.2 nM | ~300 nM | RKI-1447 is ~50x more potent. |
| Selectivity | High (No effect on AKT/MEK) | Moderate (Can inhibit PKC/PKA at high doses) | RKI-1447 yields cleaner data. |
| Solubility | Water (Salt form) or DMSO | Water or DMSO | Both are user-friendly. |
Troubleshooting
-
Issue: No visible stress fiber loss.
-
Cause: Cell density too high.
-
Solution: RKI-1447 relies on loss of tension. If cells are confluent, cell-cell junctions (cadherins) may mask the effect. Seed at lower density.
-
Correction: Increase dose to 10 µM or extend time to 4 hours.
-
-
Issue: Cells detaching during washing.
-
Cause: ROCK inhibition causes extreme rounding and loss of focal adhesions.
-
Solution: Handle gently. Do not aspirate directly on cells. Use Poly-L-Lysine or Fibronectin coating to improve baseline adhesion.
-
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[1][4] Cancer Research, 72(19), 5025–5034.[4]
-
Biswas, S., et al. (2019). "Inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway suppresses colorectal carcinoma." Cell Death & Disease.
-
Thermo Fisher Scientific. "Actin Staining Protocol using Phalloidin."
-
Selleck Chemicals. "RKI-1447 Chemical Information and Biological Activity."
-
R&D Systems. "RKI 1447 dihydrochloride Product Datasheet."
Sources
- 1. researchgate.net [researchgate.net]
- 2. RKI 1447 dihydrochloride (5061) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
RKI 1447 dihydrochloride dosage for breast cancer invasion assays
Technical Guide: RKI-1447 Dihydrochloride Dosage & Protocols for Breast Cancer Invasion Assays
Part 1: Compound Profile & Mechanistic Rationale
RKI-1447 Dihydrochloride is a potent, highly selective, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Unlike earlier generation inhibitors (e.g., Y-27632 or Fasudil), RKI-1447 is a Type I kinase inhibitor that binds the ATP-binding pocket by interacting with the hinge region and the DFG motif.
Why RKI-1447 for Invasion Assays? In breast cancer metastasis, particularly in Triple-Negative Breast Cancer (TNBC) lines like MDA-MB-231, the RhoA/ROCK pathway governs the actin cytoskeleton. ROCK activation leads to the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Phosphatase (MYPT1), driving actomyosin contractility, stress fiber formation, and focal adhesion turnover—the mechanical engines of cellular invasion.
Key Advantages:
-
Potency: IC50 values in the low nanomolar range (ROCK1: 14.5 nM; ROCK2: 6.2 nM), making it ~100x more potent than Y-27632.
-
Selectivity: Does not inhibit AKT, MEK, or S6 kinase at concentrations up to 10 µM, ensuring that observed anti-invasive effects are ROCK-specific.[1][2][3][4]
Signaling Pathway Visualization
Caption: Mechanism of RKI-1447. By blocking ROCK1/2, RKI-1447 prevents MLC phosphorylation, collapsing the actomyosin machinery required for invasion.
Part 2: Preparation & Handling
Self-Validating Step: Improper reconstitution is the #1 cause of assay variability. RKI-1447 is insoluble in water.[5][6] You must use anhydrous DMSO.
Reconstitution Protocol
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Target Stock Concentration: 10 mM.
-
Calculation:
-
Molecular Weight (Free Base): ~326.37 g/mol .[6]
-
Note: Check if your vial is the Dihydrochloride salt (MW ~399.29 g/mol ). Adjust calculation accordingly.
-
For 5 mg of RKI-1447 (Free Base): Add 1.53 mL of DMSO to yield 10 mM.
-
-
Storage: Aliquot into 20-50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Part 3: Dosage Strategy
Do not use a single dose. A dose-response approach validates that the effect is pharmacological and not toxicological.
Recommended Concentration Range
| Parameter | Value / Recommendation | Context |
| ROCK1 IC50 | 14.5 nM | Cell-free kinase assay |
| ROCK2 IC50 | 6.2 nM | Cell-free kinase assay |
| Low Dose | 100 nM | ~10x IC50. Expected to inhibit phosphorylation of MLC without gross morphological changes. |
| Optimal Dose | 1.0 µM | Standard for Invasion. Fully suppresses stress fibers and invasion in MDA-MB-231 cells. |
| Specificity Control | 10 µM | High dose to confirm lack of off-target toxicity (e.g., AKT/MEK signaling remains intact). |
Negative Control: RKI-1313 (Inactive analog) or DMSO Vehicle. Positive Control: Y-27632 (10 µM) – use to benchmark RKI-1447's superior potency.
Part 4: Detailed Protocol – Transwell Matrigel Invasion Assay
Objective: Quantify the anti-invasive effect of RKI-1447 on MDA-MB-231 breast cancer cells.
Materials
-
Cells: MDA-MB-231 (ATCC HTB-26).
-
Chambers: Transwell inserts (8.0 µm pore size, PET membrane).
-
Matrix: Growth Factor Reduced (GFR) Matrigel (Corning).
-
Media: DMEM (High Glucose), FBS.
-
Stain: Crystal Violet (0.5% w/v in 20% methanol).
Experimental Workflow
Caption: Step-by-step workflow for RKI-1447 invasion assay. Pre-treatment is critical for saturating ROCK inhibition before seeding.
Step-by-Step Methodology
1. Matrigel Coating (Day 0):
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 200–300 µg/mL in cold serum-free DMEM.
-
Add 100 µL to the upper chamber of the Transwell.
-
Incubate at 37°C for 2–4 hours to polymerize. Do not let it dry out.
2. Cell Preparation & Starvation (Day 0-1):
-
Starve MDA-MB-231 cells in serum-free DMEM for 16–24 hours prior to the assay. This synchronizes the cells and sensitizes them to the chemoattractant gradient.
-
Harvest cells using Accutase or mild Trypsin (neutralize immediately).
3. Drug Pre-Treatment (Critical Step):
-
Resuspend cells in serum-free DMEM at a density of 5 × 10⁵ cells/mL .
-
Aliquot cell suspension into tubes corresponding to your conditions:
-
Vehicle (DMSO < 0.1%)
-
RKI-1447 (100 nM)
-
RKI-1447 (1.0 µM)
-
-
Incubate cells with the drug in the tube for 30–60 minutes at 37°C before seeding. This ensures ROCK is inhibited before the cells contact the Matrigel.
4. Seeding the Assay (Day 1):
-
Lower Chamber: Add 600 µL of DMEM + 10% FBS (Chemoattractant). Add RKI-1447 to the lower chamber at the same concentration as the upper chamber to maintain equilibrium.
-
Upper Chamber: Carefully add 100–200 µL of the pre-treated cell suspension (50,000–100,000 cells) onto the Matrigel.
5. Incubation:
-
Incubate for 18–24 hours at 37°C, 5% CO2.
-
Note: MDA-MB-231 are aggressive; 24 hours is usually sufficient. Less invasive lines (e.g., MCF-7) may require 48 hours.
6. Fixation and Quantitation (Day 2):
-
Aspirate media.
-
Use a cotton swab to gently scrub the top of the membrane to remove non-invading cells and Matrigel. Be thorough but gentle.
-
Fix the membrane in 4% Paraformaldehyde (15 min) or Methanol (10 min, -20°C).
-
Stain with 0.5% Crystal Violet for 20 minutes.
-
Wash 3x with distilled water and air dry.
Part 5: Data Analysis & Validation
Microscopy: Count invaded cells in 5 random fields per insert at 10x or 20x magnification.
Quantitative Calculation:
Expected Results:
-
DMSO Control: High density of invaded cells with mesenchymal morphology (elongated).
-
RKI-1447 (1 µM): Significant reduction (>60-80%) in invaded cells. Remaining cells should appear rounded (amoeboid) due to loss of stress fibers.
Troubleshooting:
-
High Background: Incomplete scrubbing of the top membrane.
-
No Invasion: Matrigel layer too thick or cells not starved properly.
-
Cell Death: RKI-1447 is cytostatic, not cytotoxic, at 1 µM for 24h. If significant death occurs, check DMSO concentration (<0.1%) or cell health.
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[5][7] Cancer Research, 72(19), 5025-5034.[3][5]
-
LKT Laboratories. "RKI-1447 Product Data Sheet & Mechanism."
-
Selleck Chemicals. "RKI-1447 Biological Activity and Protocols."
Sources
- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetechindia.com [lifetechindia.com]
- 5. RKI-1447 - LKT Labs [lktlabs.com]
- 6. apexbt.com [apexbt.com]
- 7. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for Treating iPSCs with RKI-1447 Dihydrochloride
Introduction: The Critical Role of Rho-Associated Kinase (ROCK) Signaling in Induced Pluripotent Stem Cell (iPSC) Culture
Induced pluripotent stem cells (iPSCs) hold immense promise for regenerative medicine, disease modeling, and drug discovery. However, their successful culture and manipulation are hampered by inherent sensitivities, particularly to single-cell dissociation, which is often required for passaging, sorting, and initiating differentiation. This dissociation-induced apoptosis is largely mediated by the hyperactivation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[1][2]
The ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[3][4] In iPSCs, dissociation disrupts cell-cell junctions, leading to ROCK overactivation, cytoskeletal tension, and ultimately, apoptosis (a process often termed "anoikis"). The inhibition of ROCK has become a cornerstone of iPSC culture, promoting survival, maintaining pluripotency, and even influencing differentiation outcomes.[1][2][5]
RKI-1447 is a potent and highly selective small molecule inhibitor of ROCK1 and ROCK2.[3][6][7] It acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinases and preventing downstream signaling.[3][6] With IC50 values of 14.5 nM and 6.2 nM for ROCK1 and ROCK2, respectively, RKI-1447 offers a powerful tool for researchers to precisely modulate this critical pathway in iPSC culture.[7] These application notes provide detailed protocols and the scientific rationale for using RKI-1447 dihydrochloride to enhance iPSC survival, cloning efficiency, and directed differentiation.
Mechanism of Action: How RKI-1447 Protects iPSCs
The Rho/ROCK signaling cascade is a central regulator of cellular mechanics. Upon activation by RhoA-GTP, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1).[3][6] This leads to increased actin-myosin contractility, stress fiber formation, and changes in cell adhesion and morphology.
By inhibiting ROCK, RKI-1447 effectively decouples the upstream signals from these downstream cytoskeletal events. This prevents the hyper-contraction and membrane blebbing that are hallmarks of dissociation-induced apoptosis in iPSCs.
Caption: RKI-1447 inhibits ROCK, preventing apoptosis in iPSCs.
Quantitative Data & Recommended Concentrations
RKI-1447 is significantly more potent than commonly used ROCK inhibitors like Y-27632. This necessitates careful dose optimization. The following table provides key data and recommended starting concentrations for iPSC applications.
| Parameter | Value | Source |
| Target(s) | ROCK1 and ROCK2 | [3][6] |
| IC50 (ROCK1) | 14.5 nM | [7] |
| IC50 (ROCK2) | 6.2 nM | [7] |
| Molecular Weight | 399.34 g/mol (dihydrochloride) | N/A |
| Recommended Stock Conc. | 10 mM in DMSO | N/A |
| iPSC Survival (Starting) | 0.5 - 2.0 µM | Inferred from IC50 |
| iPSC Differentiation (Starting) | 0.1 - 1.0 µM | Inferred from IC50 |
Note: The provided concentration ranges are suggested starting points. Optimal concentrations are cell line-dependent and should be determined empirically using a dose-response experiment.[8][9]
Experimental Protocols
Protocol 1: Enhancing iPSC Survival During Single-Cell Passaging
This protocol details the use of RKI-1447 to protect iPSCs from dissociation-induced apoptosis when passaging as single cells.
Caption: Workflow for iPSC single-cell passaging with RKI-1447.
Materials:
-
Human iPSCs ready for passage (70-80% confluent)
-
iPSC culture medium (e.g., mTeSR™1 or E8™)
-
RKI-1447 dihydrochloride (10 mM stock in DMSO)
-
Single-cell dissociation reagent (e.g., Accutase®)
-
Matrigel®-coated culture plates
-
Sterile tubes and pipettes
Step-by-Step Methodology:
-
Pre-treatment: One to two hours prior to dissociation, add RKI-1447 to the iPSC culture medium to a final concentration of 0.5-2.0 µM. This pre-incubation allows the inhibitor to permeate the cells and inactivate ROCK before the stress of dissociation.
-
Dissociation: Aspirate the medium containing RKI-1447. Wash the cells once with DPBS. Add your chosen single-cell dissociation reagent and incubate according to the manufacturer's instructions until the cells detach.
-
Cell Collection: Gently collect the cell suspension and transfer it to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells at 200 x g for 3-5 minutes.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in fresh iPSC medium supplemented with 0.5-2.0 µM RKI-1447. It is crucial to include the inhibitor in the plating medium to support cell attachment and survival.
-
Plating: Plate the cells onto a new Matrigel-coated dish at the desired density.
-
Incubation: Culture the cells for 24 hours. The continued presence of RKI-1447 is essential during this critical period of re-attachment and colony formation.
-
Medium Change: After 24 hours, aspirate the medium containing RKI-1447 and replace it with fresh iPSC medium without the inhibitor. This washout is important as long-term ROCK inhibition can affect differentiation.[2][10]
-
Continued Culture: Continue with daily media changes as per your standard iPSC culture protocol.
Protocol 2: Application of RKI-1447 in Directed Differentiation
ROCK inhibition can influence cell fate decisions. Its inclusion in the initial stages of differentiation can be beneficial, particularly when the protocol involves cell aggregation (e.g., embryoid body formation) or plating at low densities.
Causality: By reducing cytoskeletal tension, RKI-1447 can create a cellular environment more permissive to the morphogenetic changes required for differentiation. It can also enhance the survival of progenitor cells, leading to higher yields of the target cell type.
Step-by-Step Methodology (General Framework):
-
Initiation of Differentiation: Start your established differentiation protocol. When plating cells as single cells or small aggregates to initiate differentiation, include RKI-1447 in the culture medium at a concentration range of 0.1-1.0 µM. A lower concentration is often sufficient as the goal is to modulate signaling rather than solely prevent apoptosis.
-
Duration of Treatment: Maintain RKI-1447 in the differentiation medium for the first 24-72 hours. The optimal duration depends on the specific lineage and protocol. For protocols involving embryoid body (EB) formation, including RKI-1447 for the first 48 hours can lead to more uniformly sized EBs.
-
Washout and Continued Differentiation: After the initial treatment period, perform a complete medium change with fresh differentiation medium that does not contain RKI-1447. Proceed with the remainder of your differentiation protocol.
-
Validation: It is critical to validate the effect of RKI-1447 on your specific differentiation outcome. Compare cultures treated with and without the inhibitor at key time points using relevant markers (e.g., qPCR for lineage-specific genes, immunocytochemistry for protein expression).
Self-Validating Systems: Quality Control and Troubleshooting
-
Morphology Check: Within 24 hours of plating with RKI-1447, you should observe a higher number of attached, viable cells compared to a no-inhibitor control. Cells may appear more relaxed or flattened initially.
-
Dose-Response Curve: To optimize the RKI-1447 concentration for your specific iPSC line, perform a dose-response experiment. Plate a known number of single cells in a range of RKI-1447 concentrations (e.g., 0.1 µM to 5 µM) and quantify colony formation or cell viability after 48-72 hours.
-
Troubleshooting Poor Survival: If cell survival remains low, consider increasing the pre-treatment time or the concentration of RKI-1447. Also, ensure the dissociation procedure is as gentle as possible.
-
Troubleshooting Altered Differentiation: If RKI-1447 treatment negatively impacts differentiation efficiency, reduce the concentration or shorten the treatment duration. The timing of ROCK inhibition is critical and may need to be optimized for each specific lineage.
References
-
Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., Schönbrunn, E., Lawrence, N. J., & Sebti, S. M. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer. Cancer Research, 72(19), 5025–5034. [Link]
-
PubMed. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. [Link]
-
PubMed. (2024). The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. [Link]
-
PubMed. (2024). Targeting SRSF2 mutations in leukemia with RKI-1447: A strategy to impair cellular division and nuclear structure. [Link]
-
ResearchGate. (n.d.). RKI-1447 but not RKI-1313 inhibits migration of breast cancer cells.... [Link]
-
He, J., Li, Y., Li, Y., Su, Y., Wang, X., & Li, X. (2020). Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation. Experimental and Therapeutic Medicine, 20(6), 231. [Link]
-
ResearchGate. (2012). (PDF) RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. [Link]
-
Lee, G., Kim, H., Lee, J., & Kim, J. (2020). Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Tiew, Y. S., Yang, B., Nguyen, L. T. T., O'Brien, C. M., & O'Brien, T. D. (2021). Systematic optimization of culture media for maintenance of human induced pluripotent stem cells using the response surface methodology. Stem Cell Research, 53, 102283. [Link]
-
Mount, S. (2015). Key considerations in optimizing pluripotent stem cell bioprocessing. Insights.bio. [Link]
-
Narayanan, V., Chhabra, S., & Singh, A. (2021). Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development. Frontiers in Cell and Developmental Biology, 9, 639317. [Link]
-
Sartorius. (n.d.). Characterization and Optimization of Induced Pluripotent Stem Cell Culture Using Advanced Flow Cytometry and Live-Cell Analysis. [Link]
-
Kono, K., Yasuda, S., Eiraku, M., Adachi, T., & Sasai, Y. (2008). The Rho-Rock-Myosin Signaling Axis Determines Cell-Cell Integrity of Self-Renewing Pluripotent Stem Cells. PLoS ONE, 3(8), e3001. [Link]
-
Uroz, M., & Trepat, X. (2022). ROCK 'n TOR: An Outlook on Keratinocyte Stem Cell Expansion in Regenerative Medicine via Protein Kinase Inhibition. Cells, 11(7), 1146. [Link]
Sources
- 1. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rho-Rock-Myosin Signaling Axis Determines Cell-Cell Integrity of Self-Renewing Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Systematic optimization of culture media for maintenance of human induced pluripotent stem cells using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key considerations in optimizing pluripotent stem cell bioprocessing [insights.bio]
- 10. iris.unito.it [iris.unito.it]
Application Note: Storage, Stability, and Handling of RKI-1447 Dihydrochloride
[1]
Executive Summary
RKI-1447 is a potent, selective, Type I inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). It functions by binding the ATP-binding site, specifically interacting with the hinge region and DFG motif.[1][2][3][4] While highly effective in suppressing tumor invasion and anchorage-independent growth, the dihydrochloride salt form presents specific handling challenges regarding hygroscopicity and hydrolytic stability.
This guide provides a standardized protocol for the storage, solubilization, and experimental application of RKI-1447 dihydrochloride to ensure maximum biological activity and reproducibility.
Compound Profile & Mechanism of Action[6]
Chemical Characteristics[3][5][6]
-
Molecular Weight: 399.29 g/mol (Dihydrochloride salt)[5]
-
Solubility Profile: Lipophilic core structure; salt form improves solubility but remains limited in pure aqueous buffers.
-
Target Potency: ROCK1 (
nM) and ROCK2 ( nM) [1].[2][4][6][5][7]
Mechanistic Pathway
RKI-1447 interrupts the RhoA-ROCK signaling axis.[3][8] By inhibiting ROCK, it prevents the phosphorylation of Myosin Light Chain (MLC-2) and the Myosin Phosphatase Target Subunit 1 (MYPT-1), leading to the collapse of actin stress fibers and inhibition of cell migration.[1]
Figure 1: Mechanism of Action. RKI-1447 competitively inhibits ROCK1/2, blocking downstream phosphorylation of MLC-2 and MYPT-1, ultimately suppressing cytoskeletal dynamics required for invasion.
Physical Storage Protocols (Solid State)
The dihydrochloride salt is hygroscopic . Exposure to ambient moisture will alter the net weight of the compound (leading to concentration errors) and may accelerate hydrolysis.
Long-Term Storage[5]
-
Temperature: -20°C is mandatory.
-
Container: Vial must be sealed with parafilm and stored inside a secondary desiccated container (e.g., a jar with silica gel beads) to create a double-barrier against moisture.
-
Shelf Life: 3 years if kept strictly dry and frozen [2].
Handling Procedure
-
Equilibration: Remove the vial from -20°C and place it in a desiccator at room temperature (RT) for 30 minutes before opening.
-
Why? Opening a cold vial in humid air causes immediate condensation inside the vial, degrading the powder.
-
-
Centrifugation: Briefly spin the vial (1-2 mins at 500 x g) to dislodge powder from the cap.
-
Environment: Weighing should ideally occur in a low-humidity environment or glove box if available.
Solubilization & Solution Stability[5][6][7]
Critical Warning: Do not store RKI-1447 in aqueous solutions (water, PBS, media) for more than 24 hours. The compound is prone to precipitation and hydrolysis in high-water environments.
Solvent Selection Guide
| Solvent | Max Solubility | Stability (-80°C) | Application |
| DMSO (Anhydrous) | ~100 mM (40 mg/mL) | 6 Months | Primary Stock |
| Water | < 10 mM (requires warming) | < 24 Hours | Not Recommended |
| Ethanol | Insoluble | N/A | N/A |
| Corn Oil | Formulation Dependent | Fresh Only | In Vivo |
Stock Solution Preparation Protocol
This workflow ensures the creation of a stable 10 mM stock solution.
Figure 2: Solubilization Workflow. Critical steps include calculation based on the salt MW (399.29) and immediate aliquoting to prevent freeze-thaw cycles.
The "Freeze-Thaw" Rule
RKI-1447 in DMSO is sensitive to repeated temperature shifts.
-
Protocol: Aliquot stock into single-use volumes (e.g., 20 µL) immediately after preparation.
-
Usage: Thaw one aliquot for the day's experiment. Discard the remainder; do not refreeze.
Experimental Usage Protocols
In Vitro (Cell Culture)[11]
-
Dilution: Dilute the DMSO stock into culture media immediately prior to use.
-
DMSO Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
-
Stability in Media: RKI-1447 is stable in cell culture media (37°C) for approximately 24-48 hours. For experiments lasting >48 hours, replace media with fresh compound.
In Vivo (Animal Models)
For intraperitoneal (i.p.) or oral administration, DMSO stocks must be formulated to prevent precipitation upon contact with biological fluids.
Recommended Formulation (Clear Solution):
-
5% DMSO (containing the drug)[6]
-
40% PEG300
-
5% Tween-80
-
50% Saline or ddH₂O
Mixing Order: Add DMSO stock
Quality Control (QC) & Troubleshooting
To verify the integrity of your RKI-1447 stock, perform these visual and functional checks:
| Observation | Diagnosis | Action |
| Yellowing of Powder | Oxidation or Moisture damage | Discard. Ensure -20°C storage. |
| Precipitate in Thawed DMSO | Saturation or Water ingress | Warm to 37°C and vortex. If persists, discard. |
| Loss of Potency (Cell Assay) | Hydrolysis or Freeze-Thaw damage | Check P-MLC levels via Western Blot. |
References
-
Patel, R. A., et al. (2012).[1][2][3] RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer.[1][2][3][5][7][8] Cancer Research, 72(19), 5025–5034.[1][2][3]
-
Tocris Bioscience. (n.d.). RKI 1447 dihydrochloride Product Datasheet.
-
Selleckchem. (n.d.). RKI-1447 Chemical Information and Storage.[9][4][6][5]
-
MedChemExpress. (n.d.). RKI-1447 dihydrochloride Solubility and Stability.
Sources
- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast… [ouci.dntb.gov.ua]
- 4. lifetechindia.com [lifetechindia.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Optimization of RKI-1447 Dihydrochloride Incubation for Western Blot Analysis of ROCK Signaling
Executive Summary
RKI-1447 dihydrochloride is a potent, selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Unlike earlier generation inhibitors (e.g., Y-27632), RKI-1447 exhibits superior potency (IC50: ROCK1 = 14.5 nM; ROCK2 = 6.2 nM) and does not inhibit AKT, MEK, or S6 kinase.
This guide provides a validated workflow for determining optimal incubation times to assess ROCK pathway inhibition. Critical Note: The kinetics of kinase inhibition (phosphorylation status) differ significantly from phenotypic changes (cytoskeletal rearrangement). This protocol specifically addresses the capture of transient phosphorylation events on downstream targets MYPT1 and MLC-2 .
Mechanism of Action & Signaling Pathway
RKI-1447 functions as a Type I kinase inhibitor, binding the ATP-binding pocket of ROCK1/2. To validate its activity via Western blot, researchers must probe for the reduction of phosphorylation on specific downstream substrates.
-
Primary Target: MYPT1 (Myosin Phosphatase Target Subunit 1). ROCK phosphorylates MYPT1 at Thr696 and Thr853 , inhibiting its phosphatase activity.
-
Secondary Target: MLC-2 (Myosin Light Chain 2). ROCK directly phosphorylates MLC-2 at Ser19 , and indirectly increases p-MLC levels by inhibiting MYPT1 (which normally dephosphorylates MLC).
Pathway Visualization
The following diagram illustrates the logical flow of the ROCK signaling cascade and the intervention point of RKI-1447.
Figure 1: RKI-1447 inhibits ROCK1/2, preventing the phosphorylation of MYPT1 (restoring phosphatase activity) and preventing direct phosphorylation of MLC, leading to cytoskeletal relaxation.[1][2]
Optimization of Incubation Times
The "perfect" incubation time depends on whether you are assessing target engagement (signaling) or functional outcome (phenotype) .
A. Signaling Kinetics (Phosphoprotein Western Blot)
Phosphorylation events are rapid and reversible. Extended incubation (>12 hours) can lead to compensatory feedback loops that obscure direct inhibitor activity.
| Parameter | Recommended Time | Rationale |
| Pre-Treatment | 1 Hour | If stimulating cells (e.g., with LPA or Thrombin), pre-incubate with RKI-1447 for 1h to saturate the ATP-binding pocket before the kinase is activated. |
| Direct Inhibition | 1 - 3 Hours | In constitutively active models (e.g., cancer lines), maximal suppression of p-MLC (Ser19) and p-MYPT1 (Thr853) is typically observed at 1 hour [1]. |
| Stability Limit | < 24 Hours | While RKI-1447 is stable, phosphorylation signals are liable to degradation by endogenous phosphatases if cells become stressed. |
B. Phenotypic Kinetics (Functional Assays)
If validating the blot against a physical change (e.g., cell rounding, stress fiber loss), longer times are required.
-
Actin Disassembly: 6 – 12 Hours.
-
Invasion/Migration: 24 Hours.
Detailed Experimental Protocol
Objective: Detect reduction in p-MLC (Ser19) and p-MYPT1 (Thr853) in MDA-MB-231 cells (or similar) treated with RKI-1447.
Phase 1: Cell Preparation & Treatment
-
Seeding: Seed cells to reach ~70% confluency. Over-confluency can artificially alter cytoskeletal signaling.
-
Serum Starvation (Crucial): Wash cells 2x with PBS and incubate in serum-free media for 16–24 hours prior to treatment.
-
Why? Serum contains growth factors (LPA, S1P) that hyper-activate ROCK. Starvation lowers the basal background, allowing you to see the specific effect of the inhibitor or a controlled stimulation.
-
-
Treatment:
-
Vehicle Control: DMSO (match volume of highest drug concentration).
-
RKI-1447: Treat with 1 µM – 10 µM . (IC50 is nM, but cell permeability barriers often require µM concentrations for Western blot detection) [1].
-
Time: Incubate for 1 hour at 37°C.
-
Phase 2: Lysis & Protein Extraction
Standard RIPA buffers are often insufficient for phosphoproteins due to rapid phosphatase activity.
-
Preparation: Pre-chill PBS and Lysis Buffer to 4°C.
-
Lysis Buffer Composition (Freshly Supplemented):
-
RIPA Buffer (50 mM Tris, 150 mM NaCl, 1% NP-40, 0.5% Deoxycholate, 0.1% SDS).
-
Protease Inhibitors: Aprotinin, Leupeptin, PMSF.
-
Phosphatase Inhibitors (MANDATORY):
-
Sodium Fluoride (NaF): 10–50 mM (Ser/Thr phosphatase inhibitor).
-
Sodium Orthovanadate (Na3VO4): 1–2 mM (Tyr phosphatase inhibitor).
-
Tip: Beta-glycerophosphate (10 mM) is also recommended for ROCK substrates.
-
-
-
Lysis Procedure:
-
Wash cells with ice-cold PBS (removes extracellular phosphatases).
-
Add lysis buffer directly to the plate on ice. Scrape immediately.
-
Sonication: 3x 10-second pulses (keep on ice) to shear DNA and solubilize cytoskeletal proteins (MLC is a structural protein and can be difficult to solubilize).
-
Centrifuge: 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Phase 3: Western Blotting[3][4][5]
-
Loading: Load 20–40 µg of total protein.
-
Transfer: PVDF membranes are preferred for phosphoproteins (better retention).
-
Blocking (The "Milk" Trap):
-
Primary Antibody Incubation:
-
Anti-p-MLC2 (Ser19) or Anti-p-MYPT1 (Thr853).
-
Dilution: 1:1000 in 5% BSA/TBST .
-
Incubation: Overnight at 4°C (Essential for high-affinity binding to specific phospho-epitopes).
-
-
Normalization:
-
Do not rely solely on GAPDH/Actin.
-
Best Practice: Strip and re-probe the same membrane for Total MLC-2 or Total MYPT1 to prove that the drug inhibited phosphorylation, not protein expression.
-
Troubleshooting & Validation
Self-Validating the System: To ensure your lack of signal is due to RKI-1447 and not a failed blot, include a Positive Control :
-
LPA Stimulation: In one well, after starvation, treat with Lysophosphatidic Acid (LPA, 10 µM) for 15 minutes. This should drastically increase p-MLC.
-
RKI + LPA: Pre-treat with RKI-1447 (1h), then add LPA. The signal should be blunted compared to LPA alone.
| Issue | Probable Cause | Solution |
| No Phospho-Signal (Control) | Phosphatase activity during lysis. | Ensure lysis buffer has fresh NaF/Na3VO4 and keep samples ice-cold. |
| High Background | Blocking with Milk. | Switch to 5% BSA in TBST for blocking and antibody dilution.[5][6] |
| No Inhibition Observed | Drug degradation or insufficient time. | Use fresh RKI-1447 stock (dissolved in DMSO, stored -80°C). Ensure 1h incubation minimum. |
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[2][7][8] Cancer Research, 72(19), 5025–5034.[2][7][8]
-
Julian, L., & Olson, M. F. (2014). "Rho-associated kinase signaling research: a historical perspective." Small GTPases, 5, e29608.
-
SelleckChem Protocols. "RKI-1447 Chemical Stability and Handling."
Sources
- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast… [ouci.dntb.gov.ua]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RKI-1447 - Wikipedia [en.wikipedia.org]
Application Note: Preparation of RKI-1447 Dihydrochloride for Intraperitoneal Injection
Abstract & Introduction
RKI-1447 is a potent, small-molecule inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), critical mediators of cytoskeletal reorganization, migration, and invasion.[1][2][3][4] While highly efficacious in in vitro assays (IC50: 14.5 nM for ROCK1, 6.2 nM for ROCK2), its translation to in vivo models is frequently hampered by poor aqueous solubility and the acidity of its dihydrochloride salt form.
This application note provides a field-validated, reproducible guide for preparing RKI-1447 dihydrochloride (2HCl) for intraperitoneal (IP) administration. Unlike generic protocols, this guide addresses the specific solubility cliffs of the 2HCl salt and provides two distinct formulation strategies: a Cyclodextrin-based "Gold Standard" for high-dose efficacy studies (up to 200 mg/kg) and a Co-solvent System for acute or lower-dose pharmacokinetic studies.
Chemical Profile[5][6][7][8][9][10]
-
Solubility Baseline:
Mechanism of Action
Understanding the signaling cascade is vital for interpreting efficacy data. RKI-1447 acts by competitively binding the ATP pocket of ROCK1/2, preventing the phosphorylation of Myosin Light Chain (MLC) and LIM Kinase (LIMK), thereby collapsing actin stress fibers.
Figure 1: RKI-1447 mechanism of action targeting the RhoA/ROCK pathway to suppress tumor invasion.
Formulation Protocols
Strategic Selection: Which Protocol to Use?
-
Protocol A (Cyclodextrin): Use for long-term efficacy studies or high doses (>50 mg/kg) . This method mimics the seminal Cancer Research (2012) study, reducing vehicle toxicity and irritation.
-
Protocol B (Co-Solvent): Use for short-term PK studies or lower doses (<50 mg/kg) . Easier to prepare but carries a higher risk of vehicle-induced toxicity due to DMSO/Tween.
Protocol A: The "Gold Standard" (HP-β-CD)
Based on Patel et al. (2012) and BenchChem guidelines.
Target Concentration: 20 mg/mL (allows 200 mg/kg dose in 200 µL for a 20g mouse). Vehicle: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS.
Reagents:
-
HP-β-CD (Sigma or equivalent)
-
PBS (Phosphate Buffered Saline, pH 7.4) Note: Use PBS, not water, to help buffer the acidic salt.
-
1N NaOH (for pH adjustment)
Procedure:
-
Vehicle Prep: Dissolve 2.0 g of HP-β-CD in 10 mL of PBS. Filter sterilize (0.22 µm).
-
Weighing: Weigh exactly 20 mg of RKI-1447 2HCl into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of the 20% HP-β-CD vehicle to the powder.
-
Agitation: Vortex vigorously for 1–2 minutes. If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.
-
pH Adjustment (CRITICAL): Spot 2 µL onto a pH strip. It will likely be acidic (pH ~4). Carefully add 1N NaOH in 0.5 µL increments while vortexing until pH reaches ~6.0–6.5. Do not over-alkalinize, or the free base may precipitate.
-
Sterilization: Pass through a 0.22 µm syringe filter (PES or PVDF membrane) immediately before injection.
Protocol B: The Co-Solvent Alternative
Standard "Selleck/MedChemExpress" formulation for hydrophobic kinase inhibitors.
Target Concentration: 2.5 mg/mL to 5 mg/mL (Suitable for 25–50 mg/kg doses). Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[5][6]
Procedure:
-
Stock: Dissolve RKI-1447 2HCl in pure DMSO to create a 50 mg/mL stock solution . (Store aliquots at -80°C).
-
Stepwise Addition (To make 1 mL working solution):
-
Step 1: Pipette 100 µL of DMSO Stock (50 mg/mL) into a tube.
-
Step 2: Add 400 µL of PEG300. Vortex mix. (Solution must remain clear).
-
Step 3: Add 50 µL of Tween-80. Vortex mix.
-
Step 4: Slowly add 450 µL of warm Saline or PBS. Vortex immediately.
-
-
Validation: Inspect for cloudiness. If precipitation occurs, sonicate.[5][6] If it persists, the concentration is too high for this vehicle; dilute with more vehicle.
Dosing & Administration Guidelines
Maximum Tolerated Volumes
For IP injection in mice, the guideline volume is 10 mL/kg.
-
20g Mouse: Ideal = 100–200 µL. Max = 400 µL (not recommended for repeated dosing).
Dose Calculation Table (Based on 20g Mouse)
| Target Dose (mg/kg) | Required Drug (mg/mouse) | Conc. @ 100 µL Inj.[4] Vol | Conc. @ 200 µL Inj. Vol | Recommended Protocol |
| 10 mg/kg | 0.2 mg | 2 mg/mL | 1 mg/mL | Protocol B (Co-Solvent) |
| 50 mg/kg | 1.0 mg | 10 mg/mL | 5 mg/mL | Protocol B or A |
| 100 mg/kg | 2.0 mg | 20 mg/mL | 10 mg/mL | Protocol A (HP-β-CD) |
| 200 mg/kg * | 4.0 mg | 40 mg/mL | 20 mg/mL | Protocol A (HP-β-CD) |
*Note: 200 mg/kg was the efficacy dose used by Patel et al. (2012) to achieve 87% tumor inhibition.
Workflow Visualization
Figure 2: Decision tree for vehicle selection and preparation workflow.
Troubleshooting & Safety
-
Precipitation upon Saline Addition (Protocol B): This is the "crashing out" phenomenon.
-
Solution: Ensure the DMSO/PEG/Tween mixture is well-vortexed before adding saline. Add saline dropwise. If it still crashes, reduce the final concentration or switch to Protocol A.
-
-
Animal Distress (Writhing):
-
Cause: Solution is too acidic (common with Dihydrochloride salts).
-
Solution: Re-check pH. If pH < 5.0, neutralize with dilute NaOH. Ensure the solution is isotonic.
-
-
Storage:
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[1] Cancer Research, 72(19), 5025–5034.[1]
-
SelleckChem. "RKI-1447 Dihydrochloride Datasheet & In Vivo Formulation."
-
Cayman Chemical. "RKI-1447 Product Information and Solubility."
-
BenchChem. "Application Notes and Protocols for RKI-1447 In Vivo Studies."
Sources
- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RKI 1447 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CN102225049A - Preparation method of ambroxol hydrochloride injection with stable pH value - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of RKI-1447 Dihydrochloride in Non-Tumor Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for RKI-1447 dihydrochloride. RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2.[1] While its efficacy in inducing cell death in cancer models is well-documented, its application in non-tumor cell systems requires a nuanced approach to mitigate unintended cytotoxicity.[2][3] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve your research goals while maintaining the health of your non-tumor cells.
Section 1: Understanding the Dual Role of the ROCK Signaling Pathway in Cell Fate
A fundamental understanding of the ROCK signaling pathway is crucial for troubleshooting cytotoxicity. The effects of ROCK inhibition are not always straightforward and can be highly context-dependent.
Q1: What is the general function of the ROCK signaling pathway?
The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in a wide range of cellular processes, including cell adhesion, migration, proliferation, and contraction.[4] It is a downstream effector of the small GTPase RhoA.
Caption: Workflow for Dose-Response Experiment.
Protocol:
-
Cell Plating: Plate your non-tumor cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 24 hours after plating).
-
Preparation of RKI-1447 Dilutions: Prepare a 2x concentrated serial dilution of RKI-1447 in your cell culture medium. A suggested concentration range to test is 10 µM down to 10 nM. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in media if your stock is in DMSO).
-
Treatment: Remove the old media from the cells and add an equal volume of the 2x RKI-1447 dilutions and the vehicle control. This will result in a 1x final concentration.
-
Incubation: Incubate the cells for a period that is relevant to your planned experiment (e.g., 24 hours).
-
Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the RKI-1447 concentration.
Data Interpretation Table:
| RKI-1447 Concentration | % Viability (relative to vehicle) | Observations (e.g., morphological changes) |
| 10 µM | ||
| 1 µM | ||
| 100 nM | ||
| 10 nM | ||
| Vehicle Control | 100% | Normal morphology |
Advanced Strategy: Co-treatment with a Pan-Caspase Inhibitor
For mechanistic studies where you need to inhibit ROCK without inducing apoptosis, a co-treatment with a pan-caspase inhibitor can be employed. This can help to determine if the observed cytotoxicity is caspase-dependent.
Protocol:
-
Experimental Setup: Set up your experiment with the following conditions:
-
Vehicle control
-
RKI-1447 at a concentration known to cause some cytotoxicity
-
Pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) alone
-
RKI-1447 + pan-caspase inhibitor
-
-
Pre-treatment: Pre-treat the cells with the pan-caspase inhibitor for 1-2 hours before adding RKI-1447.
-
Treatment and Incubation: Add RKI-1447 and incubate for the desired duration.
-
Analysis: Assess cell viability and/or specific markers of apoptosis (e.g., cleaved caspase-3).
Disclaimer: The use of a pan-caspase inhibitor will interfere with the study of apoptosis itself. This approach is intended to separate the on-target effects of ROCK inhibition from the downstream apoptotic signaling.
Section 4: Data Interpretation and Further Steps
-
If you identify a non-toxic concentration of RKI-1447: Proceed with your experiments using this concentration. Always include a vehicle control and monitor cell morphology.
-
If all concentrations of RKI-1447 show some level of toxicity:
-
Reduce the exposure time.
-
Optimize your cell culture conditions by increasing plating density or using ECM-coated plates to enhance cell survival signals.
-
Consider if a less potent ROCK inhibitor might be more suitable for your specific application if the goal is not complete inhibition of ROCK activity.
-
By carefully titrating the concentration and exposure time of RKI-1447 and ensuring optimal cell culture conditions, you can significantly minimize its cytotoxic effects in non-tumor cells, allowing you to study the specific consequences of ROCK inhibition in your system with greater accuracy.
References
- Pepich, A., et al. (2024). The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. Cancer Letters.
- Patel, R. A., et al. (2012). RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. Cancer Research, 72(19), 5025–5034.
-
ResearchGate. (PDF) RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. [Link]
-
Wikipedia. RKI-1447. [Link]
- Chapman, S., et al. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Stem Cell Research & Therapy.
- Wang, Y., et al. (2014). ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. PLOS One.
- Piao, S., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells.
- Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. PubMed Central.
- Li, L., et al. (2020). RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics. PubMed.
- Street, C. A., et al. (2013). Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells. PMC.
- Rath, N., & Rijal, G. (2016).
- Shi, J., & Wei, L. (2007).
- Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. PubMed.
- Scup-biology. (2014). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC.
- Piao, S., et al. (2021). A Rho Kinase (ROCK)
- Zhang, Y., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
- Liu, T., et al. (2023).
- Biomol. (2020). Small Molecule Inhibitors Selection Guide. Biomol Blog.
- Olson, M. F. (2008).
- Rath, N., & Olson, M. F. (2012). Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis. Landes Bioscience.
- Wilms, E., et al. (2017). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology.
- Parekh, M., et al. (2021). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. MDPI.
-
ResearchGate. The molecular pathway for a role for ROCK signaling in apoptosis and... [Link]
-
ResearchGate. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]
- McIlwain, D. R., et al. (2015). Caspase activation cascades in apoptosis. Biochemical Society Transactions.
- Wozniak, M., et al. (2022).
- Chapman, S., et al. (2014).
- Holcomb, D. R., et al. (2019). Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. PMC.
- Culture Collections. (2018). Making cell lines more physiologically relevant for toxicology testing. Public Health England.
- van der Steld, O., et al. (2011). Inhibition of Rho-ROCK Signaling Induces Apoptotic and Non-Apoptotic PS Exposure in Cardiomyocytes via Inhibition of Flippase. PubMed.
-
ResearchGate. Cell culture architecture influences the response to anti-cancer drugs... [Link]
- de Sousa, F. M., et al. (2023).
- Kure, A., & E. Harris, L. (2021).
- Li, Y., et al. (2021).
- Conte, C., et al. (2023). Small Particles, Big Impact: Inorganic Nanotechnology for Glioblastoma. MDPI.
Sources
- 1. RKI-1447 - Wikipedia [en.wikipedia.org]
- 2. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
addressing RKI 1447 dihydrochloride instability in varying pH levels
Technical Support Center: RKI-1447 Dihydrochloride Optimization Guide
Executive Summary
RKI-1447 dihydrochloride is a potent, Type-I inhibitor of ROCK1 and ROCK2. While chemically robust in solid form, it exhibits significant physical instability (precipitation) and pH-sensitivity when transitioning from organic stock solutions to aqueous biological buffers. This guide addresses the "Solubility Cliff"—the rapid precipitation event that occurs when the acidic dihydrochloride salt is neutralized by physiological buffers (pH 7.4), often mistaken by researchers for chemical degradation.
Part 1: The Chemistry of Instability (The "Why")
To troubleshoot RKI-1447, you must understand its protonation state. You are purchasing the dihydrochloride salt (2HCl) .
-
The Acidic Shield: The 2HCl salt form forces the molecule into an ionized, hydrophilic state. This is why it dissolves in DMSO or slightly acidic water.
-
The Neutral Trap: When you dilute this acidic stock into cell culture media (pH 7.4) or PBS, the buffering capacity of the media neutralizes the HCl. The molecule reverts to its free base form.
-
The Crash: The free base of RKI-1447 is highly hydrophobic. If the concentration exceeds the thermodynamic solubility limit of the free base (often < 10 µM in pure water), it precipitates immediately. This micro-precipitation turns solutions "cloudy" or, worse, forms invisible aggregates that reduce bioavailability, leading to false-negative IC50 results.
Part 2: Troubleshooting Guide & FAQs
Scenario A: "My cell culture media turned cloudy upon adding the inhibitor."
Diagnosis: Physical Precipitation (The Solubility Cliff). Root Cause: Direct addition of high-concentration DMSO stock into aqueous media caused a "solvent shock," locally exceeding the solubility limit before dispersion.
-
Q: Can I just vortex it back into solution?
-
A: No. Once RKI-1447 crystallizes as a free base, it is thermodynamically stable and difficult to re-dissolve without lowering the pH or adding significant organic co-solvents, which may be toxic to cells.
-
-
Q: How do I prevent this?
-
A: Use the "Step-Down" Dilution Protocol (See Part 3). Never dilute >1000-fold in a single step directly into static media.
-
Scenario B: "The compound works in vitro but failed in our animal model."
Diagnosis: Bioavailability Failure due to pH-induced precipitation in the peritoneal cavity or bloodstream. Root Cause: Injecting a DMSO/Saline mix often causes the compound to crash out upon contact with body fluids (pH 7.4), forming a depot at the injection site rather than circulating.
-
Q: We used 5% DMSO in Saline. Is that enough?
-
A: Rarely. For in vivo doses (e.g., 50 mg/kg), simple saline vehicles are insufficient. You require a solubilizing excipient system (PEG/Tween or Cyclodextrins) to maintain the compound in solution at neutral pH.
-
Scenario C: "My stock solution turned yellow/brown after a month."
Diagnosis: Chemical Degradation (Oxidation/Hydrolysis). Root Cause: Hygroscopic DMSO absorbed atmospheric water. The presence of water + acid (from the 2HCl) + room temperature accelerates hydrolysis.
-
Q: Can I store the stock at 4°C?
-
A: No. Store at -20°C or -80°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture. Aliquot your stocks immediately upon first preparation.
-
Part 3: Standardized Protocols
Protocol 1: Preparation of Stable Stock Solution
-
Solvent: Anhydrous DMSO (New bottle, <0.1% water).
-
Target Conc: 10 mM to 50 mM.
-
Storage: Aliquot into light-protective amber vials. Store at -20°C.
Protocol 2: The "Step-Down" Dilution (Cell Culture)
Prevents "Solvent Shock" precipitation.
-
Start: 10 mM Stock in DMSO.
-
Intermediate: Dilute 1:10 into pure DMSO (not water) to create a 1 mM working stock.
-
Final Dosing: Add the 1 mM stock to the media while vortexing the media (dynamic addition).
-
Example: To achieve 1 µM final conc, add 1 µL of 1 mM stock to 1 mL of rapidly stirring media.
-
Result: 0.1% DMSO final concentration (safe for most cells) with no local high-concentration pockets.
-
Protocol 3: High-Stability In Vivo Formulation
Required for animal studies to prevent precipitation at physiological pH.
| Component | Volume % | Function |
| DMSO | 10% | Primary Solubilizer |
| PEG300 | 40% | Co-solvent (prevents crash) |
| Tween-80 | 5% | Surfactant (stabilizes micelles) |
| Saline (0.9%) | 45% | Bulking agent (add last) |
Mixing Order (Critical):
-
Dissolve RKI-1447 in DMSO.[1]
-
Add PEG300; vortex until clear.
-
Add Tween-80; vortex.
-
Slowly add Saline while vortexing. If it turns cloudy, sonicate immediately.
Part 4: Visualization of Mechanisms
Figure 1: The Solubility Cliff & Handling Workflow
This diagram illustrates the critical transition from the stable acidic salt to the unstable neutral free base, guiding the user to the correct dilution path.
Caption: Figure 1. The "Solubility Cliff" mechanism. Direct addition to neutral buffers causes deprotonation and precipitation. Step-down dilution maintains solubility.
Figure 2: RKI-1447 Mechanism of Action (ROCK Signaling)
Contextualizes the target pathway to confirm assay validity.
Caption: Figure 2. RKI-1447 targets ROCK1/2, preventing phosphorylation of MYPT-1 and MLC-2, thereby collapsing actin stress fibers.[2]
References
-
Patel, R. A., et al. (2012). "RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer."[3][4][5][6] Cancer Research, 72(19), 5025–5034.[5][6]
-
Tocris Bioscience. "RKI 1447 dihydrochloride Product Datasheet." (Solubility and Physical Properties).[1][4][6][7][8][9][10][11]
-
Selleckchem.
-
MedChemExpress.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. RKI 1447 dihydrochloride (5061) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
RKI 1447 dihydrochloride degradation products and purity analysis
This technical guide serves as a specialized support center for researchers working with RKI-1447 dihydrochloride , a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).
This document is structured to address high-level analytical and stability challenges, moving beyond basic datasheets to explain the chemical causality of degradation and the methodological rigor required for purity analysis.
Module 1: Chemical Identity & Stability Profile
RKI-1447 Dihydrochloride is the salt form of the inhibitor, chosen to improve solubility compared to the free base. However, the presence of the dihydrochloride counterions introduces specific handling requirements regarding hygroscopicity and acidity.
| Property | Technical Specification |
| Chemical Name | 1-[(3-hydroxyphenyl)methyl]-3-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]urea dihydrochloride |
| Molecular Formula | C₁₆H₁₄N₄O₂S[1][2][3][4][5][6][7] · 2HCl |
| Molecular Weight | 399.29 g/mol (Salt) / 326.37 g/mol (Free Base) |
| Core Structural Vulnerabilities | Urea Linkage: Susceptible to hydrolysis under acidic/basic stress.Phenol Group: Prone to oxidation (quinonoid formation).Pyridine/Thiazole Rings: Light-sensitive; potential for N-oxidation. |
| Hygroscopicity | High. The 2HCl salt readily absorbs atmospheric moisture, leading to hydrolysis of the urea bond over time. |
Module 2: Purity Analysis (HPLC/LC-MS) – Troubleshooting Guide
Q: I see split peaks or severe tailing in my HPLC analysis of RKI-1447. Is the compound degraded?
A: Not necessarily. Peak shape issues often stem from the interaction between the basic nitrogen atoms (pyridine and thiazole rings) and residual silanols on the HPLC column stationary phase.
-
The Cause: RKI-1447 contains multiple basic sites. At neutral pH, these nitrogens can interact with the column, causing tailing.
-
The Solution: You must use an acidic mobile phase modifier to protonate these sites and mask silanols.
-
Recommended Modifier: 0.1% Trifluoroacetic Acid (TFA) is superior to Formic Acid for peak shape, though Formic Acid is preferred if using MS detection (to avoid ion suppression).
-
Column Choice: Use a "base-deactivated" C18 column (e.g., Phenomenex Luna C18(2) or Waters XSelect CSH).
-
Q: What are the expected degradation products, and where do they elute?
A: The primary degradation pathway is the hydrolysis of the central urea bridge. On a standard Reverse Phase C18 column, degradants typically elute earlier than the parent molecule because the fragments are smaller and more polar.
Degradation Pathway Visualization
Figure 1: Primary degradation pathways of RKI-1447. Hydrolysis cleaves the urea bond, yielding two amine fragments. Oxidation targets the phenol moiety.
Standardized HPLC Protocol for Purity Check
| Parameter | Setting |
| Column | C18 (150 x 4.6 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic rings) and 280 nm (phenol) |
| Temperature | 25°C - 30°C (Control is critical to prevent retention shifts) |
Module 3: Reconstitution & Handling FAQs
Q: My RKI-1447 precipitated when I added it to the cell culture media. Why?
A: RKI-1447 free base is practically insoluble in water.[2] While the dihydrochloride salt improves solubility, it can easily revert to the free base or precipitate in high-salt buffers (like PBS) or media due to the "salting-out" effect and pH changes.
Protocol: The "Step-Down" Dilution Method
-
Primary Stock: Dissolve powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 25 mg/mL). Do not use water for the stock solution.
-
Intermediate Step (Optional but Recommended): If high concentrations are needed, dilute the DMSO stock 1:10 into PEG300 or Tween-80 before adding to aqueous media.
-
Final Dilution: Add the stock solution slowly to the agitated culture medium. Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.
Q: The powder has turned from off-white to a slight yellow/tan. Is it still usable?
A: Color change often indicates oxidative degradation of the phenol group (forming quinones) or the pyridine ring (N-oxides).
-
Action: Perform an HPLC check.
-
Threshold: If purity is >98% and the impurity peaks are minor, it may still be usable for non-critical assays. However, for IC50 determination or in vivo work, discard the batch.
-
Prevention: Store under inert gas (Nitrogen/Argon) at -20°C or -80°C.
Q: Can I freeze-thaw the DMSO stock solution?
A: Limit freeze-thaw cycles to maximum 3 times .
-
Mechanism: Repeated condensation introduces moisture into the DMSO. Since the urea bond is hydrolytically unstable, water accumulation in the DMSO stock will degrade the inhibitor over time, even at -20°C.
-
Best Practice: Aliquot the DMSO stock into single-use vials immediately after reconstitution.
Module 4: Experimental Workflow Visualization
The following diagram outlines the decision logic for validating RKI-1447 prior to critical experiments.
Figure 2: Quality Control Workflow for RKI-1447 Handling.
References
-
Patel, R. A., et al. (2012).[2] "RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer."[2][8] Cancer Research, 72(19), 5025–5034.[2]
-
MedChemExpress. "RKI-1447 Dihydrochloride Datasheet & Solubility."
-
SelleckChem. "RKI-1447 Chemical Stability and Storage."
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53358962, RKI-1447."
-
ApexBio. "RKI-1447 Handling and Storage Instructions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Rho Kinase Inhibitor XIII, RKI-1447 | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving inconsistent ROCK inhibition with RKI 1447 dihydrochloride
Topic: Resolving Inconsistent ROCK Inhibition
Status: Operational | Ticket Priority: High | Persona: Senior Application Scientist
Introduction
Welcome to the Technical Support Hub. If you are experiencing inconsistent data with RKI-1447 dihydrochloride , you are not alone. While RKI-1447 is significantly more potent and selective than the first-generation inhibitor Y-27632, its chemical properties and the mechanosensitive nature of its target (ROCK1/2) introduce variables that can ruin an experiment if not tightly controlled.
This guide moves beyond basic datasheets to address the causality of failure . We will troubleshoot the three most common sources of inconsistency: Compound Stability , Biological Context (Confluency/Stiffness) , and Validation Artifacts .
Module 1: Compound Stability & Reconstitution
The Issue: Users often report "loss of potency" over time or batch-to-batch variability. The Cause: RKI-1447 dihydrochloride is hygroscopic and susceptible to hydrolysis if stored incorrectly in aqueous solution.
Q: Why is my IC50 shifting between experiments?
A: The culprit is likely your stock solution management. Although the dihydrochloride salt form is designed to improve water solubility compared to the free base, it is not stable in aqueous solution for long-term storage.
Protocol: The "Gold Standard" Reconstitution
To ensure consistent molarity, follow this strict protocol:
-
Solvent Choice: Always prepare your primary Master Stock (e.g., 10 mM or 25 mM) in anhydrous DMSO , not water or PBS.
-
Reason: DMSO prevents hydrolysis and ensures the compound is fully solubilized.
-
-
Aliquoting: Do not freeze-thaw the master stock more than twice. Aliquot into single-use volumes (e.g., 20 µL) immediately after reconstitution.
-
Storage: Store aliquots at -80°C (stable for 6 months). At -20°C, stability drops to ~1 month.[1]
-
Aqueous Dilution: Only dilute into aqueous media (culture medium/buffer) immediately before adding to cells.
-
Warning: If you see a fine precipitate upon adding to media, your concentration is too high for the buffer's pH. RKI-1447 solubility drops as pH increases (basic conditions).
-
| Parameter | Recommended Limit | Risk Factor |
| Primary Solvent | Anhydrous DMSO | Water/PBS (Hydrolysis risk) |
| Max Solubility (DMSO) | ~100 mM | N/A |
| Max Solubility (Water) | ~10 mM (with warming) | Precipitation at pH > 7.4 |
| Freeze-Thaw Cycles | Max 2 | >2 leads to degradation |
Module 2: Biological Context & Experimental Design
The Issue: The drug works in 2D low-density culture but fails in 3D models or high-confluency plates. The Cause: ROCK signaling is mechanosensitive . Target abundance and ATP competition change with cell density and substrate stiffness.
Q: Why do I see no effect in high-density cultures?
A: This is likely a Target Engagement vs. ATP Competition issue. RKI-1447 is a Type I kinase inhibitor , meaning it competes directly with ATP for the binding pocket of ROCK1/2.[2][3][4]
-
Confluency Effect: At high cell density (confluence), RhoA/ROCK signaling is naturally downregulated in many cell lines due to contact inhibition. If the baseline p-MLC is low, you cannot measure a decrease (floor effect).
-
ATP Levels: Metabolic shifts in dense cultures can alter intracellular ATP concentrations, potentially shifting the effective IC50 required to outcompete ATP.
Q: How does substrate stiffness affect my results?
A: ROCK is a tension sensor.
-
Plastic (Rigid): promotes high basal ROCK activity (stress fibers). RKI-1447 effects are dramatic here.[5]
-
Soft Hydrogels: Low basal ROCK activity. RKI-1447 effects may be subtle or undetectable unless the pathway is chemically activated (e.g., with LPA or Thrombin) prior to inhibition.
Visualizing the Pathway & Intervention Point
The diagram below illustrates the specific intervention point of RKI-1447 and the downstream markers you must monitor.
Figure 1: Mechanism of Action. RKI-1447 binds the ATP pocket of ROCK1/2, preventing the phosphorylation of MLC (direct) and MYPT1 (indirect), leading to cytoskeletal collapse.
Module 3: Validation & Controls
The Issue: "I treated the cells, but how do I prove the kinase is inhibited?" The Cause: Relying on phenotypic changes (shape change) is subjective. You need molecular evidence.
Q: What are the specific Western Blot markers for RKI-1447?
A: Do not blot for total ROCK. You must blot for the phosphorylation status of its substrates .
The Validation Protocol:
-
Primary Marker: p-MLC (Ser19) .
-
Expectation: Rapid decrease (within 1-2 hours).
-
-
Secondary Marker: p-MYPT1 (Thr696 or Thr853) .
-
Expectation: Decrease indicates phosphatase activation (since ROCK inhibits MYPT1).
-
-
Negative Control: p-AKT (Ser473) or p-S6 .
Comparison: RKI-1447 vs. Y-27632
If you are transitioning from Y-27632, adjust your dosing. RKI-1447 is significantly more potent.[2][4]
| Feature | RKI-1447 (Dihydrochloride) | Y-27632 |
| IC50 (ROCK1) | 14.5 nM | ~140-220 nM |
| IC50 (ROCK2) | 6.2 nM | ~300 nM |
| Selectivity | High (Does not inhibit MRK, PKA) | Moderate (Inhibits PRK2, MSK1 at high doses) |
| Typical Working Conc. | 100 nM - 1 µM | 10 µM - 50 µM |
Troubleshooting Flowchart
Use this decision tree to diagnose your inconsistency.
Figure 2: Step-by-step diagnostic workflow for resolving experimental inconsistency.
References
-
Discovery & Mechanism: Patel, R. A., et al. (2012).[3][8] "RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer."[3][4] Cancer Research, 72(19), 5025–5034.[3][4]
-
Structural Biology: Comparison of Type I binding modes and selectivity profiles against Y-27632. MedChemExpress / SelleckChem Technical Datasheets.
-
Application in 3D Models: Feng, Y., et al. (2019). "RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics."[9] Journal of Cellular Physiology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Optimal ROCK Inhibitor
An In-Depth Potency Analysis: RKI-1447 Dihydrochloride vs. Y-27632 for ROCK Inhibition
For researchers investigating cellular processes regulated by the Rho-associated coiled-coil kinase (ROCK) signaling pathway, the choice of a small molecule inhibitor is a critical experimental decision. The pathway is a central regulator of the actin cytoskeleton and is implicated in cell adhesion, migration, proliferation, and apoptosis.[1][2] Two of the most prominent tools in this field are Y-27632, a first-generation and widely-utilized compound, and RKI-1447, a newer agent developed for high potency.
This guide provides a detailed, evidence-based comparison of RKI-1447 and Y-27632, moving beyond simple catalog data to explain the causality behind their reported potency values. We will dissect their mechanism, present comparative biochemical data, and outline the self-validating experimental protocols required to confirm their activity in your own systems.
Mechanism of Action: Targeting the Kinase Engine
Both RKI-1447 and Y-27632 are ATP-competitive inhibitors, meaning they function by occupying the ATP-binding pocket of the ROCK kinase domain, thereby preventing the phosphorylation of downstream substrates. RKI-1447 is classified as a Type I kinase inhibitor, binding to the active conformation of the kinase through interactions with the hinge region and the DFG motif.[3][4][5] Y-27632 operates via a similar ATP-competitive mechanism.[6]
The canonical pathway involves the activation of ROCK1 and ROCK2 by the small GTPase RhoA. Once active, ROCK phosphorylates key substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inactivates myosin phosphatase, further increasing MLC phosphorylation levels.[7] This cascade culminates in the formation of actin stress fibers and increased cellular tension.
Caption: Simplified ROCK signaling pathway and points of inhibition.
Quantitative Potency Comparison: A Tale of Two Affinities
The primary differentiator between RKI-1447 and Y-27632 is their biochemical potency. Potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating a stronger interaction between the inhibitor and the target enzyme.
Based on published data, RKI-1447 is a significantly more potent inhibitor of both ROCK isoforms than Y-27632.
| Compound | Target | Potency Metric | Value (nM) | Source |
| RKI-1447 | ROCK1 | IC50 | 14.5 | [3][4][8] |
| ROCK2 | IC50 | 6.2 | [3][4][8] | |
| Y-27632 | ROCK1 | Ki | 140 - 220 | [2][6] |
| ROCK2 | Ki | 300 | [2][6] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions.
-
Ki (Inhibition constant): An intrinsic measure of the affinity of the inhibitor for the enzyme.
The data clearly shows that RKI-1447 inhibits ROCK1 and ROCK2 at nanomolar concentrations that are approximately 15- to 48-fold lower than the Ki values reported for Y-27632. This suggests a much tighter binding affinity for RKI-1447 within the ATP pocket of the ROCK enzymes.
Experimental Validation: From Biochemical Assays to Cellular Confirmation
Trustworthy potency data is derived from robust and reproducible experimental protocols. Below are methodologies for determining inhibitor potency both in vitro and in a cellular context.
In Vitro Kinase Assay: Measuring Direct Inhibition
The most direct method to compare potency is through a cell-free enzymatic assay. The Z'-LYTE™ FRET-based assay is a common and reliable platform for this purpose.[9] The principle involves the ROCK enzyme phosphorylating a synthetic peptide substrate, which leads to a change in fluorescence resonance energy transfer (FRET).
Caption: Workflow for an in vitro FRET-based kinase potency assay.
Detailed Protocol: Z'-LYTE™ FRET Kinase Assay for ROCK Potency
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9] Prepare serial dilutions of RKI-1447 and Y-27632 in the assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the ROCK enzyme (ROCK1 or ROCK2), the Ser/Thr peptide substrate, and the inhibitor from the serial dilution series.[9]
-
Initiation: Start the reaction by adding a defined concentration of ATP (e.g., a concentration close to the Km for the specific enzyme).[9]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[9]
-
Development: Stop the kinase reaction and initiate the detection step by adding a development reagent containing a protease. This protease will cleave the non-phosphorylated peptide, disrupting FRET, while the phosphorylated peptide remains protected.
-
Detection: Measure the fluorescence emission at two wavelengths to determine the FRET ratio.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Confirming On-Target Effects
High biochemical potency must translate to effective inhibition within a complex cellular environment. A Western blot analysis of downstream substrate phosphorylation is a direct method to validate target engagement.
Protocol: Western Blot for Phospho-MYPT1 Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere.[4] Starve cells if necessary to reduce basal signaling, then treat with a range of concentrations of RKI-1447 or Y-27632 for a predetermined time (e.g., 1-2 hours).
-
Stimulation (Optional): If basal ROCK activity is low, stimulate the pathway with an agonist like lysophosphatidic acid (LPA) to induce a robust phosphorylation signal.[4][5]
-
Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated MYPT1 (e.g., at Thr696) or phosphorylated MLC2. Subsequently, probe with a primary antibody for total MYPT1 or total MLC2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensities using densitometry. The ratio of phosphorylated protein to total protein is used to assess the degree of inhibition at each drug concentration. This allows for the determination of a cellular IC50.
Selectivity Profile
An ideal inhibitor is not only potent but also selective. RKI-1447 has been shown to be highly selective for ROCK. At concentrations up to 10 µM, it did not inhibit the phosphorylation of substrates for AKT, MEK, or S6 kinase.[3][4][5] Similarly, Y-27632 exhibits over 200-fold selectivity for ROCK compared to other kinases such as PKC, PKA, and MLCK.[2]
Conclusion and Recommendations
The experimental evidence unequivocally demonstrates that RKI-1447 is a substantially more potent inhibitor of ROCK1 and ROCK2 than Y-27632 in direct biochemical assays.[2][3][4][6][8] This higher potency means that lower concentrations of RKI-1447 are required to achieve the same level of enzymatic inhibition, which can be advantageous for minimizing potential off-target effects and for applications requiring maximal target suppression.
However, the choice of inhibitor is context-dependent:
-
For experiments demanding the highest potency and selectivity , such as in developing therapeutic candidates or dissecting subtle ROCK-dependent signaling events, RKI-1447 is the superior choice . Its low-nanomolar IC50 values ensure robust target inhibition at concentrations less likely to engage other kinases.[3][5]
-
For routine cell culture applications , such as improving the survival of dissociated stem cells or preventing anoikis, Y-27632 remains a valid and cost-effective option .[6][10][11][12][13] Its efficacy in these applications is well-documented in hundreds of publications, providing a strong historical foundation for its use. The micromolar concentrations typically used (e.g., 10 µM) are sufficient to inhibit the ROCK activity responsible for dissociation-induced apoptosis.[10][11]
Ultimately, the decision should be guided by the specific demands of the experiment. For researchers aiming to push the boundaries of ROCK research, the enhanced potency of RKI-1447 offers a clear advantage. For established protocols where the broader effects of Y-27632 are well-characterized and sufficient, it remains a reliable tool.
References
-
Title: RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer Source: PubMed Central URL: [Link]
-
Title: A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells Source: MDPI URL: [Link]
-
Title: RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer Source: PubMed URL: [Link]
-
Title: Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells Source: MDPI URL: [Link]
-
Title: Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway Source: PMC URL: [Link]
-
Title: ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency Source: PLOS One URL: [Link]
-
Title: (PDF) RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer Source: ResearchGate URL: [Link]
-
Title: Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells Source: Frontiers URL: [Link]
-
Title: Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain Source: MDPI URL: [Link]
-
Title: Rho Kinase (ROCK) Activity Assay, 96-Well Source: Cell Biolabs, Inc. URL: [Link]
-
Title: The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma Source: PubMed URL: [Link]
-
Title: Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation Source: PMC - NIH URL: [Link]
-
Title: A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells Source: PMC URL: [Link]
Sources
- 1. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 12. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating ROCK Knockdown: A Comparative Technical Guide using RKI-1447
Executive Summary
Product Focus: RKI-1447 Dihydrochloride (Selectivity: ROCK1/ROCK2) Context: Rho-associated coiled-coil containing protein kinase (ROCK) signaling is a master regulator of cytoskeletal mechanics. While Y-27632 has historically been the "workhorse" inhibitor, its off-target effects on PKA and PKC at effective concentrations compromise data integrity. Verdict: RKI-1447 represents the modern standard for validating ROCK knockdown due to its Type I ATP-competitive mechanism, nanomolar potency (IC50 ~14.5 nM), and superior selectivity profile compared to first-generation inhibitors.
Mechanism & Rationale: Why RKI-1447?
To validate a genetic knockdown (siRNA/shRNA/CRISPR) or a pharmacological study, you must prove that the observed phenotype is causally linked to ROCK activity. RKI-1447 provides this certainty through a distinct mechanism of action.
Unlike Y-27632, which simply competes for the ATP pocket with moderate specificity, RKI-1447 is a Type I kinase inhibitor . It engages the ATP binding site by interacting with the hinge region and the DFG motif (Asp-Phe-Gly), locking the kinase in an inactive conformation.
Signaling Pathway Visualization
The following diagram illustrates the canonical ROCK signaling cascade and the specific intervention point of RKI-1447, highlighting downstream phosphorylation targets for validation.
Figure 1: RKI-1447 intervention in the RhoA/ROCK signaling axis. Note the dual regulation of MLC2 via direct phosphorylation and inhibition of the phosphatase MYPT1.
Comparative Analysis: RKI-1447 vs. Alternatives
The choice of inhibitor dictates the reliability of your "rescue" or validation experiments.
| Feature | RKI-1447 | Y-27632 | Fasudil (HA-1077) |
| Mechanism | Type I ATP-competitive (Hinge + DFG) | ATP-competitive | ATP-competitive |
| Potency (ROCK1) | 14.5 nM | ~140 nM | ~1,900 nM |
| Potency (ROCK2) | 6.2 nM | ~300 nM | ~1,600 nM |
| Selectivity | High (Minimal PKA/PKC inhibition) | Low (Inhibits PKA, PKC, PRK2 at high doses) | Low (Significant PKA/PKC cross-reactivity) |
| Primary Use | Precise Target Validation | General screening / Stem cell culture | Clinical vasospasm (historical) |
| Validation Marker | p-MLC2 (Ser19), p-MYPT1 (Thr853) | p-MLC2 | p-MLC2 |
Key Insight: Y-27632 is often used at 10–50 µM. At these concentrations, it inhibits Protein Kinase N (PKN) and Aurora kinases, potentially confounding cell cycle and migration data. RKI-1447 achieves maximal ROCK suppression at 100–300 nM, preserving off-target integrity [1, 2].
The Self-Validating Experimental System
A robust validation protocol does not rely on a single readout. It triangulates data from Biochemical (Western Blot) and Phenotypic (Imaging) assays.
Protocol A: Biochemical Validation (Western Blot)
Objective: Confirm reduction of phosphorylation on specific downstream substrates (p-MLC2 and p-MYPT1).[1]
Reagents:
-
Inhibitor: RKI-1447 Dihydrochloride (Dissolve in DMSO to 10 mM stock).
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/Sodium Fluoride are non-negotiable).
-
Primary Antibodies: Anti-p-MYPT1 (Thr853 or Thr696), Anti-p-MLC2 (Ser19), Anti-Total ROCK1/2.
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., MDA-MB-231 or HeLa) to reach 70% confluency. Over-confluency activates contact inhibition pathways that dampen ROCK signaling, masking drug effects.
-
Starvation (Critical): Serum-starve cells for 16–24 hours. Serum contains LPA and S1P, which variably activate RhoA. Starvation resets the baseline.
-
Induction & Treatment:
-
Control: Serum-free media + DMSO.
-
Stimulated: Serum-free media + LPA (Lysophosphatidic acid, 1-10 µM) to acutely activate RhoA.
-
Experimental: Pre-treat with RKI-1447 (100 nM - 1 µM) for 1 hour, then add LPA.
-
-
Rapid Lysis: Wash once with ice-cold PBS. Add ice-cold lysis buffer immediately. Scrape on ice.
-
Expert Tip: Phosphorylation of MLC2 is labile. Do not trypsinize cells; lyse directly in the plate to preserve the signaling state.
-
-
Blotting: Probe for p-MYPT1 (Thr853) . This site is exclusively phosphorylated by ROCK, whereas Thr696 can be targeted by other kinases.
Protocol B: Phenotypic Validation (Actin Cytoskeleton)
Objective: Visualize the collapse of actin stress fibers, a direct functional consequence of ROCK inhibition.
Step-by-Step Workflow:
-
Substrate Preparation: Seed cells on fibronectin-coated glass coverslips. ROCK-mediated stress fibers require integrin engagement.
-
Treatment: Treat cells with RKI-1447 (100 nM - 1 µM) for 1–4 hours.
-
Fixation:
-
Wash with warm PBS (37°C). Cold shock can depolymerize microtubules and alter actin artificially.
-
Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Staining:
-
Permeabilize with 0.1% Triton X-100 (5 min).
-
Stain with Phalloidin-conjugated fluorophore (e.g., Rhodamine-Phalloidin) for F-actin.
-
Counterstain nuclei with DAPI.
-
-
Analysis:
-
Positive Result: Loss of central stress fibers (ventral stress fibers). Cells may appear less spread with cortical actin rings remaining.
-
Negative Control: Cells treated with RKI-1313 (an inactive structural analog) should retain stress fibers [1].
-
Experimental Workflow Diagram
This workflow ensures that every step includes a checkpoint for quality control.
Figure 2: Integrated workflow for biochemical and phenotypic validation of ROCK inhibition.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Expert Solution |
| No change in p-MLC2 | Phosphatase activity during lysis | Add phosphatase inhibitors (Vanadate/Fluoride) fresh. Keep lysates on ice. |
| Weak Stress Fibers in Controls | Low Integrin activation | Coat coverslips with Fibronectin or Collagen I. Plastic adherence is often insufficient for robust stress fibers. |
| High Background Toxicity | Off-target effects | Titrate RKI-1447 down. Effects should be visible at 100-300 nM. If using >5 µM, you are likely inhibiting other kinases. |
| Inconsistent Knockdown | Compensation by ROCK isoform | RKI-1447 inhibits both ROCK1 and ROCK2.[1][2] If using siRNA, ensure you are knocking down both or that the specific isoform is the driver. |
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[3] Cancer Research.[1]
-
Feng, Y., et al. (2015). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry.
-
Rath, N., & Olson, M. F. (2012). "Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy." EMBO Reports.
Sources
A Head-to-Head Comparison of RKI-1447 and H-1152: A Researcher's Guide to Potent ROCK Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets in oncology, neurology, and cardiovascular disease. Their role in regulating the actin cytoskeleton makes them central players in cell migration, invasion, and proliferation. This guide provides an in-depth, objective comparison of two prominent ROCK inhibitors: RKI-1447 dihydrochloride and H-1152. As a senior application scientist, my goal is to equip you with the necessary data and experimental context to make informed decisions for your research.
The ROCK Signaling Pathway: A Primer
The ROCK signaling cascade is a crucial regulator of cellular contractility and morphology. Activated by the small GTPase RhoA, ROCK kinases phosphorylate a number of downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes the interaction of actin and myosin, leading to increased contractility, stress fiber formation, and cell motility. Conversely, phosphorylation of MYPT1 inhibits myosin phosphatase activity, further augmenting the phosphorylated state of MLC. This pathway is a key driver of cancer cell invasion and metastasis.
Deep Dive into the Inhibitors: RKI-1447 and H-1152
RKI-1447 Dihydrochloride: A Potent Dual ROCK Inhibitor
RKI-1447 is a potent, ATP-competitive, small molecule inhibitor of both ROCK1 and ROCK2.[1] Structural studies have revealed that RKI-1447 is a Type I kinase inhibitor, binding to the ATP-binding site through interactions with the hinge region and the DFG motif.[2] Its efficacy has been demonstrated in various cancer models, where it exhibits both anti-invasive and anti-tumor activities.[2][3]
H-1152: A Highly Selective ROCK Inhibitor
H-1152 is another potent and selective ROCK inhibitor, known for its high affinity for ROCK2.[4] It is a membrane-permeable compound, making it suitable for cell-based assays.[4] H-1152 has been widely used in research to probe the function of ROCK kinases in various physiological and pathological processes.
Comparative Efficacy: A Data-Driven Analysis
A direct comparison of IC50 and Ki values provides a quantitative measure of the potency of these inhibitors.
| Inhibitor | Target | IC50 | Ki | Reference(s) |
| RKI-1447 | ROCK1 | 14.5 nM | Not Reported | |
| ROCK2 | 6.2 nM | Not Reported | ||
| H-1152 | ROCK2 | 12 nM | 1.6 nM | [4] |
Table 1: Comparative Potency of RKI-1447 and H-1152
RKI-1447 demonstrates nanomolar potency against both ROCK1 and ROCK2, with a slight preference for ROCK2. H-1152 also exhibits strong inhibition of ROCK2 in the low nanomolar range.[4]
Selectivity Profile: On-Target Efficacy and Off-Target Considerations
The selectivity of a kinase inhibitor is paramount to minimize confounding off-target effects.
RKI-1447 has been shown to be highly selective for ROCK kinases. At concentrations as high as 10 µM, it does not affect the phosphorylation levels of other key kinases such as AKT, MEK, and S6 kinase.[2] This high degree of selectivity ensures that the observed biological effects are primarily attributable to ROCK inhibition.
H-1152 also demonstrates good selectivity for ROCK. However, it does exhibit some inhibitory activity against other kinases at higher concentrations.[4]
| Inhibitor | Off-Target Kinase | IC50 / Ki | Reference(s) |
| RKI-1447 | AKT, MEK, S6 Kinase | No effect at 10 µM | [2] |
| H-1152 | CaMKII | IC50: 0.180 µM | [4] |
| PKG | IC50: 0.360 µM | [4] | |
| Aurora A | IC50: 0.745 µM | [4] | |
| PKA | Ki: 0.63 µM | [4] | |
| PKC | Ki: 9.27 µM | [4] | |
| MLCK | Ki: 10.1 µM | [4] |
Table 2: Comparative Selectivity of RKI-1447 and H-1152
The data suggests that RKI-1447 may have a cleaner off-target profile at working concentrations compared to H-1152, a critical consideration for attributing phenotypic changes solely to ROCK inhibition.
In Vitro and In Vivo Efficacy: A Functional Comparison
Both inhibitors have demonstrated significant effects on cancer cell behavior in preclinical models.
RKI-1447 has been shown to:
-
Suppress the phosphorylation of ROCK substrates MLC-2 and MYPT-1 in human cancer cells.[2]
-
Inhibit migration, invasion, and anchorage-independent growth of breast cancer cells.[2]
-
Effectively inhibit the growth of mammary tumors in a transgenic mouse model.[5]
H-1152 has been utilized in various studies to:
-
Inhibit MARCKS phosphorylation in LPA-treated cells, a downstream effect of ROCK signaling.[4]
-
Demonstrate effects on neurite outgrowth and other cellular processes.
While direct comparative in vivo studies are limited, the available data for RKI-1447 points to its significant anti-tumor efficacy in animal models.[3][5]
Experimental Protocols: A Guide to Evaluating ROCK Inhibitors
To facilitate your own comparative studies, we provide the following validated experimental protocols.
Experimental Workflow
Protocol 1: Western Blot for Phosphorylated ROCK Substrates
This protocol allows for the direct measurement of ROCK kinase activity in cells.
-
Cell Culture and Treatment: Plate your cells of interest (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of RKI-1447, H-1152, or a vehicle control for the desired time (e.g., 2-24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated MLC (p-MLC) and phosphorylated MYPT1 (p-MYPT1). Also, probe for total MLC, total MYPT1, and a loading control (e.g., GAPDH or β-actin) on the same or parallel blots.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Migration and Invasion Assays
These assays assess the functional consequences of ROCK inhibition on cell motility.
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 24 hours prior to the assay.[7]
-
Assay Setup (Migration): Use a Boyden chamber with a porous membrane (e.g., 8 µm pores).[8] Place serum-free media containing the cells and the respective inhibitors (RKI-1447, H-1152, or control) in the upper chamber. Place media containing a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
Assay Setup (Invasion): For the invasion assay, coat the Boyden chamber membrane with a layer of Matrigel or a similar basement membrane extract.[9]
-
Incubation: Incubate the chambers for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Quantification: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the underside of the membrane with a dye such as crystal violet.
-
Analysis: Count the number of stained cells in several fields of view under a microscope to quantify migration or invasion.
Conclusion and Future Directions
Both RKI-1447 and H-1152 are potent and valuable tools for studying ROCK signaling.
-
RKI-1447 stands out for its dual inhibition of ROCK1 and ROCK2 and its demonstrated high selectivity, making it an excellent choice for studies aiming to specifically dissect the role of ROCK kinases with minimal off-target interference. Its proven anti-tumor efficacy in vivo further highlights its potential as a therapeutic lead.
-
H-1152 is a well-established and highly selective ROCK2 inhibitor that has been instrumental in elucidating the functions of this particular isoform. Researchers should be mindful of its potential off-target effects at higher concentrations and design experiments accordingly.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring potent and clean inhibition of both ROCK isoforms, RKI-1447 is a compelling option. For investigations focused specifically on ROCK2, H-1152 remains a reliable tool. Future head-to-head studies, particularly comprehensive kinome profiling and comparative in vivo efficacy and toxicology assessments, will be invaluable in further delineating the distinct advantages of each compound.
References
-
Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., Schönbrunn, E., Lawrence, N. J., & Sebti, S. M. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer research, 72(19), 5025–5034. [Link]
-
Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., Schönbrunn, E., Lawrence, N. J., & Sebti, S. M. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. PubMed. [Link]
-
Pepich, A., Javanmardi, N., van den Bos, H., Kool, M., & Wickström, M. (2024). The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. Cancer letters, 591, 217261. [Link]
-
OUCI. (n.d.). RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). RKI-1447 but not RKI-1313 inhibits anchorage-independent growth of.... Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. Retrieved February 7, 2026, from [Link]
-
Rhee, J., Lee, M., & Muthuswamy, S. K. (2017). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget, 8(39), 65008–65020. [Link]
-
Pireddu, R., Forinash, K. D., Sun, Y., Martin, M. P., Sung, S. S., Alexander, B., Guida, W. C., Schönbrunn, E., Sebti, S. M., & Lawrence, N. J. (2013). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Molecular cancer therapeutics, 12(8), 1557–1567. [Link]
-
ResearchGate. (n.d.). Effect of ROCK inhibitors on the phosphorylation of MYPT1 and MLC.... Retrieved February 7, 2026, from [Link]
-
Lartey, J., Sheng, Z., & Lu, Z. (2009). Ca2+ sensitization via phosphorylation of myosin phosphatase targeting subunit at threonine-855 by Rho kinase contributes to the arterial myogenic response. The Journal of physiology, 587(Pt 17), 4299–4311. [Link]
-
bioRxiv. (2024). Therapeutic modulation of ROCK overcomes metabolic adaptation of cancer cells to OXPHOS inhibition and drives synergistic anti-tumor activity. [Link]
-
MDPI. (2023). Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases. [Link]
-
National Institutes of Health. (n.d.). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. [Link]
-
Frontiers. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. [Link]
-
ResearchGate. (n.d.). The effects of ROCK on cell migration and invasion. A, a representative.... Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. [Link]
-
PubMed. (n.d.). AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo. [Link]
-
bioRxiv. (2026). Predicting animal movement across the species range for landscape-scale applications. [Link]
-
ResearchGate. (n.d.). Effect of ROCK inhibitors on PDAC cell metabolism. A, Normalized levels.... Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (2022). Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ sensitization via phosphorylation of myosin phosphatase targeting subunit at threonine-855 by Rho kinase contributes to the arterial myogenic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: RKI-1447 Dihydrochloride Selectivity Against AGC Kinase Family
[1]
Executive Summary: The Precision of RKI-1447
RKI-1447 dihydrochloride represents a significant advancement in the chemical biology of Rho-associated coiled-coil kinase (ROCK) inhibition.[1] Unlike first-generation inhibitors such as Y-27632 or Fasudil, which suffer from off-target activity against closely related AGC family kinases (e.g., PKA, PKC, AKT), RKI-1447 acts as a highly potent, Type I ATP-competitive inhibitor with superior selectivity.[1]
This guide provides a technical breakdown of RKI-1447’s performance, specifically focusing on its ability to decouple ROCK signaling from the broader AGC kinase network, a critical requirement for validating ROCK-specific phenotypes in oncology and regenerative medicine.[1]
The AGC Kinase Selectivity Challenge
The AGC kinase superfamily (named after A KA, P KG, and P KC) shares high sequence homology within the catalytic ATP-binding cleft.[1] This structural conservation poses a major challenge for drug design:
-
The Problem: Classic inhibitors like Y-27632 rely on conserved hinge region interactions, leading to "kinase promiscuity."[1] At effective ROCK-inhibitory concentrations (10–50 µM), they often dampen PKA or PKC activity, confounding experimental data.[1]
-
The RKI-1447 Solution: RKI-1447 exploits specific hydrophobic pockets adjacent to the ATP-binding site (the DFG motif), achieving nanomolar potency against ROCK1/2 while maintaining an IC50 > 10 µM for other major AGC kinases.[1]
Comparative Performance Profile
Primary Potency Benchmarking
RKI-1447 demonstrates significantly higher potency compared to standard historical controls.[1]
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Binding Type |
| RKI-1447 | 14.5 | 6.2 | Type I (ATP-competitive) |
| Y-27632 | ~140 - 220 | ~300 - 800 | Type I |
| Fasudil (HA-1077) | ~1,900 | ~1,600 | Type I |
Data compiled from Patel et al. (Cancer Res, 2012) and comparative literature.[2]
Selectivity Against AGC Family & Off-Targets
The following table illustrates the "clean" profile of RKI-1447. While Y-27632 begins to inhibit PKA and PKC at micromolar concentrations, RKI-1447 remains inactive against these targets even at 10 µM.[1]
| Kinase Target | RKI-1447 IC50 (nM) | Y-27632 IC50 (nM) | Biological Implication |
| ROCK1/2 | 6.2 - 14.5 | 140 - 800 | Primary Target |
| AKT (PKB) | > 10,000 | > 10,000 | Cell survival/growth control |
| PKA (PRKA) | > 10,000 | ~25,000 | cAMP signaling cross-talk |
| PKC | > 10,000 | ~9,000 | Calcium signaling cross-talk |
| MEK | > 10,000 | N/A | MAPK pathway integrity |
| S6 Kinase | > 10,000 | N/A | mTOR downstream effector |
| MRCK | > 10,000 | Varies | CDC42-mediated cytoskeleton |
Key Insight: The lack of AKT/S6K inhibition is crucial.[1] RKI-1447 suppresses tumor cell migration (ROCK-driven) without directly altering proliferation pathways driven by AKT, allowing for precise dissection of metastatic vs. proliferative mechanisms.[1]
Mechanistic Visualization: Decoupling Signaling Pathways[1]
The diagram below illustrates how RKI-1447 selectively isolates the Rho/ROCK pathway without interfering with parallel AGC kinase cascades (AKT/PKA), unlike less selective alternatives.[1]
Caption: RKI-1447 selectively blocks the RhoA-ROCK axis without cross-reacting with parallel AKT or PKA pathways, preventing confounding survival signals.
Experimental Protocols
To validate RKI-1447 selectivity in your own system, use the following self-validating protocols.
Protocol A: In Vitro FRET-Based Kinase Assay (Z-Lyte)
Purpose: To determine IC50 values quantitatively.[1]
-
Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]
-
Enzyme Mix: Dilute recombinant ROCK1 or ROCK2 (5 ng/well) in 1X Kinase Buffer.
-
Inhibitor Titration: Prepare 8-point dilution series of RKI-1447 in DMSO (Final assay concentration 1% DMSO). Include RKI-1313 (inactive analog) as a negative control.[1][3][4][5]
-
Reaction Assembly:
-
Incubation: Incubate for 1 hour at Room Temperature (20-25°C).
-
Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).[1] Incubate 1 hour.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400nm, Em: 445nm/520nm).
-
Analysis: Calculate Emission Ratio (Coumarin/Fluorescein). Plot dose-response curve to derive IC50.[1]
Protocol B: Cell-Based Selectivity Validation (Western Blot)
Purpose: To confirm functional selectivity in a cellular context.[1]
-
Cell Culture: Plate NIH-3T3 or MDA-MB-231 cells.[1] Serum-starve for 24 hours to reduce basal kinase activity.[1]
-
Treatment: Treat cells with:
-
Stimulation (30 mins):
-
Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Detection Targets:
-
Validation Criteria: RKI-1447 should abolish p-MYPT1 signal but maintain p-AKT signal comparable to Vehicle+PDGF.
Workflow Visualization: Selectivity Profiling
Caption: Experimental workflow to distinguish ROCK inhibition from AKT off-target effects using dual-stimulation.
References
-
Patel, R. A., et al. (2012).[1][2][3] "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[1][3][4][6][7] Cancer Research.[1][2][5][7][8]
-
BioCrick. (n.d.).[1] "RKI-1447 Data Sheet and Biological Activity." BioCrick Product Guides.
-
Selleck Chemicals. (n.d.).[1] "RKI-1447 Kinase Profiling and Protocols." SelleckChem.[1][9]
-
MedChemExpress. (n.d.).[1] "RKI-1447 Mechanism of Action and Selectivity." MCE.
Sources
- 1. RKI-1447 | CAS:1342278-01-6 | Potent ROCK1/ROCK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. RKI-1447 - Wikipedia [en.wikipedia.org]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast… [ouci.dntb.gov.ua]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Guide: Validating RKI 1447 Dihydrochloride Activity via p-MLC2 Biomarkers
Executive Summary
RKI 1447 dihydrochloride represents a significant evolution in Rho-associated kinase (ROCK) inhibition, offering superior potency (IC50: 14.5 nM for ROCK1) and selectivity compared to first-generation tools like Y-27632.
This guide provides a rigorous framework for validating RKI 1447 activity. The primary readout for validation is the dephosphorylation of Myosin Light Chain 2 (MLC2) at Serine 19 (p-MLC2), a direct downstream effector of ROCK-mediated contractility. Unlike older inhibitors that suffer from off-target effects on PKA and PKC, RKI 1447 provides a "clean" suppression of the RhoA/ROCK pathway, making it the preferred tool for dissecting invasion and metastasis mechanics.
Part 1: Mechanistic Rationale & Pathway Logic
To validate RKI 1447, one must understand the specific signal transduction node it disrupts. ROCK1/2 phosphorylates MLC2 directly and inhibits Myosin Light Chain Phosphatase (MLCP), leading to increased cellular contractility. RKI 1447 acts as a Type I ATP-competitive inhibitor, binding the hinge region (Met156) and DFG motif, thereby silencing this cascade.
Interactive Pathway Diagram
The following diagram illustrates the specific intervention point of RKI 1447 within the actomyosin contractility pathway.
Caption: RKI 1447 blocks ROCK-mediated phosphorylation of MLC2 and prevents ROCK-mediated inhibition of MLCP, resulting in a net decrease of p-MLC2.
Part 2: Comparative Analysis (The "Why" Switch)
Many labs still rely on Y-27632 due to historical precedence. However, for precise mechanistic studies, RKI 1447 is chemically superior.
Table 1: RKI 1447 vs. Common Alternatives
| Feature | RKI 1447 (dihydrochloride) | Y-27632 | Fasudil (HA-1077) |
| Potency (ROCK1 IC50) | 14.5 nM (High) | ~140–800 nM (Low) | ~1.9 µM (Moderate) |
| Potency (ROCK2 IC50) | 6.2 nM (High) | ~800 nM (Low) | ~1.6 µM (Moderate) |
| Selectivity Profile | High. No inhibition of AKT, PKA, or PKC at <10 µM. | Low. Inhibits PKA, PKC, and PRK2 at effective doses. | Moderate. Clinical use, but less specific than RKI. |
| Mechanism | Type I (ATP Competitive) | ATP Competitive | ATP Competitive |
| Solubility | Water-soluble (salt form); DMSO (free base) | Water-soluble | Water-soluble |
| Primary Utility | Precise molecular biology, anti-invasion studies. | Stem cell survival, general contractility block. | Clinical vasospasm treatment. |
Key Insight: In invasion assays (e.g., Boyden chamber), RKI 1447 effectively suppresses phenotype at 100–200 nM , whereas Y-27632 often requires 10 µM —a concentration where off-target effects on PKA become significant.
Part 3: Experimental Protocol for Validation
This protocol validates RKI 1447 activity by assessing the reduction of p-MLC2 (Ser19) levels via Western Blot.
Phase 1: Reagent Preparation
-
RKI 1447 Dihydrochloride Stock: Reconstitute in sterile water or DMSO to 10 mM.
-
Note: The dihydrochloride salt improves water solubility, but DMSO is often preferred for long-term stability (-20°C).
-
-
Lysis Buffer (Critical): RIPA buffer supplemented with Phosphatase Inhibitors is non-negotiable.
-
Sodium Fluoride (NaF): 10 mM
-
Sodium Orthovanadate (Na3VO4): 1 mM
-
Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin)
-
Phase 2: Treatment Workflow
To maximize signal-to-noise ratio, we utilize a "starve-stimulate" approach. Basal p-MLC2 can be low; stimulating with LPA (Lysophosphatidic acid) spikes ROCK activity, making the inhibition by RKI 1447 starkly visible.
Caption: Workflow to maximize dynamic range. Pre-treatment with RKI 1447 prevents LPA-induced p-MLC2 spikes.
Phase 3: Step-by-Step Procedure
-
Seeding: Plate cells (e.g., MDA-MB-231 or HeLa) to reach 70% confluency.
-
Synchronization: Wash 2x with PBS and incubate in serum-free media for 16–24 hours. This quiets basal kinase activity.
-
Inhibitor Treatment:
-
Replace media with fresh serum-free media containing RKI 1447.
-
Dose Curve: 0 nM (DMSO), 10 nM, 100 nM, 1 µM.
-
Incubation: 1 hour at 37°C.
-
-
Stimulation (Optional but Recommended):
-
Add LPA (final conc. 1–5 µM) directly to the media for the last 15 minutes of treatment.
-
Rationale: LPA activates RhoA, driving a massive spike in p-MLC2. RKI 1447 should blunt this spike dose-dependently.
-
-
Harvesting:
-
Place plates on ice immediately .
-
Wash 1x with ice-cold PBS.
-
Add ice-cold Lysis Buffer (with phosphatase inhibitors). Scrape and collect.
-
-
Western Blotting:
-
Primary Antibody: Anti-p-MLC2 (Ser19) [Cell Signaling #3671 or equivalent] (1:1000).
-
Loading Control: Anti-Total MLC2 (1:1000) or GAPDH.
-
Note: p-MLC2 and Total MLC2 have the same molecular weight (~18 kDa). Run duplicate gels or strip carefully.
-
Part 4: Troubleshooting & Optimization (Expertise)
1. The "Disappearing" Band: p-MLC2 is highly labile. If your lysis buffer is warm or lacks phosphatase inhibitors, the phosphate group will hydrolyze within seconds during cell scraping. Always keep plates on ice.
2. RKI-1313 Control: To prove the effect is ROCK-specific and not a toxicity artifact, use RKI-1313 (the inactive analog) as a negative control. It is structurally similar but lacks ROCK inhibitory activity (IC50 > 30 µM).
3. Total MLC2 vs. p-MLC2 Overlap: Since both proteins migrate at ~18 kDa, stripping blots can be problematic (loss of protein).
-
Solution A: Run two separate gels loaded with the same samples.
-
Solution B: Use a rabbit anti-p-MLC2 and a mouse anti-Total MLC2 and detect with different fluorophores (LI-COR Odyssey system) for multiplexing.
4. Secondary Biomarker: If p-MLC2 signals are equivocal, blot for p-MYPT1 (Thr696) . ROCK phosphorylates MYPT1 to inhibit the phosphatase. RKI 1447 should reduce p-MYPT1 levels, providing a second line of evidence.
References
-
Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[1][2][3][4] Cancer Research, 72(19), 5025–5034.[2][3]
-
Feng, Y., et al. (2016). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry, 59(6), 2269–2300.
-
Julian, L., & Olson, M. F. (2014). "Rho-associated kinase signaling research: a historical overview." Small GTPases, 5, e29846.
Sources
Comparative Guide: RKI-1447 Dihydrochloride vs. Pan-ROCK Inhibitors in Glaucoma Research
Executive Summary
RKI-1447 dihydrochloride represents a significant evolution in Rho-kinase (ROCK) inhibition, distinct from first-generation pan-ROCK inhibitors like Y-27632 and Fasudil. While clinical agents like Netarsudil (Rhopressa) integrate dual mechanisms (ROCK + NET inhibition), RKI-1447 serves as a high-precision Type I ATP-competitive inhibitor with nanomolar potency against both ROCK1 and ROCK2 isoforms.
For researchers investigating Trabecular Meshwork (TM) cytoskeletal dynamics and aqueous humor outflow , RKI-1447 offers a superior tool for isolating ROCK-specific effects without the off-target noise associated with older isoquinoline sulfonamides or the confounding norepinephrine transporter (NET) effects of clinical leads.
Part 1: Molecular Mechanism & Potency Profiling
The Structural Divergence
Most "classic" ROCK inhibitors (e.g., Y-27632, Fasudil) are isoquinoline derivatives that bind to the ATP-binding pocket but often with moderate potency and selectivity issues.
RKI-1447 is structurally distinct. It is a pyridylthiazole-urea derivative.
-
Binding Mode: Type I Kinase Inhibitor.[1][2][3] It binds the ATP binding site by interacting with the hinge region (Met156) and the DFG motif (Asp216).[1][3]
-
Consequence: This specific binding geometry prevents the kinase from adopting an active conformation, resulting in significantly higher potency compared to Y-27632.
Comparative Potency Data (IC50)
The following table contrasts RKI-1447 with standard alternatives used in glaucoma research.
| Compound | Target Profile | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Primary Research Utility |
| RKI-1447 | Pan-ROCK (Type I) | 14.5 | 6.2 | High-potency mechanistic studies; Cytoskeletal collapse. |
| Y-27632 | Pan-ROCK | ~140 - 220 | ~300 - 800 | Historical benchmark; Stem cell survival. |
| Fasudil | Pan-ROCK | ~1,900 | ~1,600 | Clinical benchmark (Japan); In vivo vasospasm models. |
| Netarsudil | ROCK + NET | ~1 - 5 | ~1 - 5 | Clinical glaucoma therapy (FDA Approved); Dual mechanism. |
| Ripasudil | Pan-ROCK | ~51 | ~19 | Clinical glaucoma therapy (Japan). |
Critical Insight: RKI-1447 is approximately 100x more potent than Y-27632 . When designing experiments, using Y-27632 concentrations (often 10-50 µM) for RKI-1447 will likely cause massive off-target toxicity. RKI-1447 should typically be titrated in the 10–100 nM range.
Part 2: Biological Impact on the Glaucomatous Eye[4]
Mechanism of Action: The Outflow Pathway
In primary open-angle glaucoma (POAG), the Trabecular Meshwork (TM) becomes rigid, increasing resistance to aqueous humor outflow. ROCK activation drives this rigidity by promoting actin stress fiber formation.
RKI-1447 Intervention:
-
Cytoskeletal Relaxation: Inhibits phosphorylation of MYPT-1 and MLC-2.[1][2][4]
-
Cell Shape Change: Induces "cell rounding" in TM cells, widening the intercellular spaces in the juxtacanalicular tissue.
-
Phagocytosis Enhancement: Unlike some inhibitors, RKI-1447 has been shown to restore phagocytic function in TM cells, which is critical for clearing debris in pigmentary glaucoma.
Visualization: The Signaling Cascade
The following diagram illustrates the precise intervention point of RKI-1447 within the actomyosin contraction pathway.
Figure 1: RKI-1447 inhibits ROCK1/2, preventing MLC phosphorylation and promoting TM relaxation.
Part 3: Experimental Protocol (Self-Validating System)
To objectively compare RKI-1447 against other inhibitors, the Collagen Gel Contraction Assay using Primary Human Trabecular Meshwork (hTM) cells is the gold standard. This assay measures the functional outcome of the pathway described above.[5][6]
Protocol: hTM Cell Collagen Gel Contraction
Objective: Quantify the capability of RKI-1447 to relax pre-contracted TM networks compared to Y-27632.
Reagents
-
Primary hTM cells (validated by myocilin induction with dexamethasone).
-
Rat Tail Collagen Type I.
-
Treatment A: RKI-1447 (100 nM).
-
Treatment B: Y-27632 (10 µM).[7]
-
Control: DMSO Vehicle (0.1%).
Workflow Diagram
Figure 2: Workflow for assessing TM relaxation capability of ROCK inhibitors.
Step-by-Step Methodology
-
Preparation: Neutralize Collagen Type I with NaOH and mix with hTM cell suspension (
cells/mL). Keep on ice to prevent premature polymerization. -
Seeding: Aliquot 500 µL of the mixture into 24-well culture plates.
-
Polymerization: Incubate at 37°C for 20–30 minutes until gels solidify.
-
Release: Add serum-free media (500 µL). Use a sterile spatula to carefully detach the gel from the well walls. This allows the gel to float and contract.
-
Induction (Optional but Recommended): Treat with TGF-
2 (5 ng/mL) for 24 hours prior to drug treatment to simulate glaucomatous stiffness. -
Treatment: Replace media with media containing RKI-1447, Y-27632, or Vehicle.
-
Data Capture: Photograph gels at 0h, 24h, and 48h.
-
Analysis: Measure gel surface area using ImageJ.
-
Calculation:
Relaxation = .
-
Expected Results & Interpretation
-
Vehicle: Gels will contract significantly (becoming smaller) due to basal TM tone.
-
Y-27632 (10 µM): Moderate inhibition of contraction.
-
RKI-1447 (100 nM): Significant inhibition of contraction (gels remain larger).
-
Note: If RKI-1447 treated cells show signs of detachment or membrane blebbing, the concentration is too high (toxicity).
-
References
-
Patel, R. A., et al. (2012). "RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer."[1][2][8][9] Cancer Research.[1][8]
-
Wang, K., et al. (2018). "RKI-1447, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis." Graefe's Archive for Clinical and Experimental Ophthalmology.
-
Inoue, T., & Tanihara, H. (2013). "Rho-associated kinase inhibitors: a new glaucoma therapy." Progress in Retinal and Eye Research.
-
Li, G., et al. (2016). "Permeability of Trabecular Meshwork Cells in Vitro: Effects of Rho Kinase Inhibitors." Investigative Ophthalmology & Visual Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. RKI-1447, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
Benchmarking RKI-1447: A Senior Scientist’s Guide to Anti-Invasive Efficacy
Executive Summary: The RKI-1447 Advantage
RKI-1447 dihydrochloride represents a significant evolution in Rho-associated kinase (ROCK) inhibition. Unlike earlier generations of inhibitors (e.g., Y-27632, Fasudil), RKI-1447 is a Type I kinase inhibitor that binds the ATP binding site of ROCK1 and ROCK2 with high affinity, interacting specifically with the hinge region and the DFG motif.
For researchers studying metastasis, this distinction is critical. While Y-27632 is a standard tool, its lower potency and off-target effects at effective concentrations can confound invasion assays. RKI-1447 offers a sharper scalpel: it potently suppresses the phosphorylation of Myosin Light Chain 2 (MLC-2), a direct driver of the actin-myosin contractility required for cancer cell invasion, at nanomolar concentrations.
Comparative Analysis: RKI-1447 vs. Standard Alternatives
The following benchmarking table synthesizes experimental data to assist in compound selection. Note the stark difference in IC50 values and selectivity profiles.
Table 1: ROCK Inhibitor Benchmarking Matrix
| Feature | RKI-1447 (Target) | Y-27632 (Standard Control) | Fasudil (HA-1077) (Clinical Repurpose) |
| Primary Target | ROCK1 / ROCK2 | ROCK1 / ROCK2 | ROCK1 / ROCK2 (Pan-kinase) |
| Binding Mode | Type I (ATP-competitive) | ATP-competitive | ATP-competitive |
| ROCK1 Potency | IC50: 14.5 nM | Ki: ~220 nM (IC50 ~140 nM) | Ki: ~330 nM |
| ROCK2 Potency | IC50: 6.2 nM | Ki: ~300 nM (IC50 ~140-300 nM) | IC50: ~158 nM |
| Selectivity | High (>100-fold vs AKT, MEK) | Moderate (Inhibits PKN, PRK2) | Low (Inhibits PKA, PKC, PKG) |
| Effective Dose (Cell) | 100 nM – 1 µM | 10 – 30 µM | 10 – 50 µM |
| Primary Utility | Precise mechanistic dissection of invasion | General cell survival / Stem cell passaging | In vivo vasodilation / Clinical modeling |
Analytic Insight:
-
Potency Gap: RKI-1447 is approximately 10-20x more potent than Y-27632 against ROCK1/2.
-
Selectivity: At 10 µM, Y-27632 begins to inhibit other kinases (e.g., PKN), potentially altering cell survival pathways independent of ROCK. RKI-1447 maintains selectivity at concentrations sufficient to fully ablate ROCK activity (1 µM).
Mechanistic Visualization
Understanding the point of intervention is crucial for experimental design. RKI-1447 acts downstream of Rho GTPases but upstream of the cytoskeletal machinery.
Caption: RKI-1447 selectively targets the ATP-binding pocket of ROCK1/2, preventing the phosphorylation of MLC-2 and LIMK, thereby collapsing the actomyosin contractility required for invasion.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize MDA-MB-231 (highly invasive breast cancer cells) as the model system.
Protocol A: 2D Transwell Invasion Assay (Boyden Chamber)
Objective: Quantify the inhibition of chemotactic invasion through an ECM barrier.
Reagents:
-
Compound: RKI-1447 Dihydrochloride (Stock: 10 mM in DMSO, store at -20°C).
-
Matrix: Growth Factor Reduced (GFR) Matrigel.
-
Cells: MDA-MB-231 (Serum-starved for 16–24 hours).
Step-by-Step Workflow:
-
Preparation (Day 0):
-
Thaw Matrigel on ice at 4°C overnight.
-
Coat the upper surface of Transwell inserts (8.0 µm pore size) with 50 µL of diluted Matrigel (200–300 µg/mL). Polymerize at 37°C for 2–4 hours.
-
-
Cell Treatment (Day 1):
-
Harvest serum-starved cells using mild detachment (e.g., Accutase) to preserve surface receptors.
-
Resuspend cells in serum-free media at
cells/mL. -
Treatment Groups:
-
Vehicle: DMSO (0.01%).
-
RKI-1447: 100 nM, 500 nM, 1 µM.
-
Positive Control: Y-27632 (10 µM).
-
-
Note: Pre-incubate cell suspension with inhibitors for 30 minutes at 37°C before seeding.
-
-
Seeding:
-
Add 600 µL of complete media (10% FBS) to the lower chamber (Chemoattractant).
-
Add 100 µL of the pre-treated cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate for 18–24 hours at 37°C / 5% CO2.
-
-
Fixation & Analysis (Day 2):
-
Remove non-invading cells from the upper surface using a cotton swab (Critical step for accuracy).
-
Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).
-
Stain with 0.5% Crystal Violet or DAPI.
-
Quantification: Image 5 random fields per insert at 10x/20x. Count cells or dissolve dye in 10% acetic acid and read absorbance at 590 nm.
-
Protocol B: 3D Tumor Spheroid Invasion Assay
Objective: Mimic in vivo metastasis by observing cell dissemination from a solid tumor mass.
Workflow Visualization:
Caption: Workflow for 3D spheroid invasion. ULA = Ultra-Low Attachment.
Critical Steps:
-
Formation: Seed 3,000–5,000 cells/well in ULA plates. Centrifuge at 200xg for 5 min to center the pellet. Incubate 3–4 days until tight spheroids form.
-
Embedding: Gently remove 50% of media. Add 50 µL of ice-cold Matrigel/Collagen type I mixture (approx. 4–5 mg/mL protein concentration) to overlay the spheroid. Polymerize at 37°C for 1 hour.
-
Treatment: Overlay the polymerized matrix with 100 µL complete media containing 2x concentration of RKI-1447 (final conc: 1 µM) to account for diffusion.
-
Data Output: Measure the "Invasion Index":
. RKI-1447 typically reduces this index by >60% compared to vehicle.
References
-
Discovery & Mechanism: Patel, R. A., et al. (2012). "RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer." Cancer Research.
-
Y-27632 Comparison: Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase."[1] Molecular Pharmacology.
-
Fasudil Profile: Rikitake, Y., & Liao, J. K. (2005). "Rho-kinase mediates hyperglycemia-induced thymidine incorporation in vascular smooth muscle cells." Hypertension.[2]
-
Invasion Assay Methodology: Brown, K. C., et al. (2024). "An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout." Bio-protocol.
-
Neuroblastoma Application: Pepich, A., et al. (2024). "The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma." Cancer Letters.
Sources
Comparative Guide: Reproducibility of RKI-1447 Dihydrochloride Effects Across Cell Lines
Executive Summary: The New Standard in ROCK Inhibition
RKI-1447 dihydrochloride has emerged as a superior alternative to first-generation ROCK inhibitors like Y-27632 and Fasudil. Unlike its predecessors, RKI-1447 is a Type I kinase inhibitor that targets the ATP binding site of both ROCK1 and ROCK2 with nanomolar potency (IC50: 14.5 nM and 6.2 nM, respectively).
However, reproducibility of RKI-1447 effects varies significantly across cell lines due to differential expression of Rho GTPases, background cytoskeletal tension, and EMT (Epithelial-Mesenchymal Transition) status. This guide provides a technical framework to standardize RKI-1447 application, ensuring consistent data generation across diverse cellular models.
Mechanistic Profile & Competitive Analysis
To achieve reproducible results, one must understand that RKI-1447’s high selectivity stems from its interaction with the hinge region and DFG motif of the kinase. This contrasts with Y-27632, which requires significantly higher concentrations (often 10-50 µM) to achieve similar inhibition, leading to off-target effects on PKA and PKC.
Table 1: Comparative Specifications of ROCK Inhibitors
| Feature | RKI-1447 (Dihydrochloride) | Y-27632 | Fasudil (HA-1077) |
| Primary Targets | ROCK1, ROCK2 | ROCK1, ROCK2 | ROCK, PKA, PKC |
| Potency (IC50) | ROCK1: 14.5 nM ROCK2: 6.2 nM | ROCK1: ~140 nM ROCK2: ~300 nM | ROCK: ~1.9 µM |
| Binding Mode | Type I (ATP-competitive) | ATP-competitive | ATP-competitive |
| Selectivity | High (No effect on AKT, MEK, S6K at 10 µM) | Moderate (Inhibits PRK2, MSK1 at high doses) | Low (Significant off-target kinase inhibition) |
| Effective Dose | 100 nM – 1 µM | 10 µM – 50 µM | 10 µM – 100 µM |
| Clinical Status | Preclinical (Anti-metastatic) | Preclinical Tool | Clinical (Vasospasm) |
Mechanistic Pathway Visualization
The following diagram illustrates the precise intervention point of RKI-1447 within the Rho/ROCK signaling cascade. Note the dual regulation of MLC (Myosin Light Chain) phosphorylation: direct phosphorylation by ROCK and indirect promotion via inhibition of the MYPT1 phosphatase.[1]
Caption: RKI-1447 inhibits ROCK-mediated phosphorylation of MYPT1 and MLC, collapsing the actomyosin cytoskeleton required for invasion.
Reproducibility Across Cell Lines
Reproducibility failures with RKI-1447 often stem from treating all cell lines as "ROCK-dependent." Efficacy is highly context-dependent.
Key Determinants of Sensitivity
-
EMT Status: Mesenchymal-like cells (e.g., MDA-MB-231) are significantly more sensitive to RKI-1447 than Epithelial-like cells (e.g., MCF-7) because they rely heavily on actomyosin contractility for amoeboid migration.
-
3D vs. 2D Culture: RKI-1447 shows enhanced efficacy in 3D matrices (soft agar, collagen) compared to 2D plastic, as ROCK signaling is critical for anchorage-independent growth.
-
Serum Conditions: Serum (containing LPA) activates RhoA. Testing RKI-1447 in full serum vs. serum-starved conditions yields vastly different baselines. Recommendation: Perform mechanism-of-action studies (Western blots) in serum-starved conditions stimulated with LPA to maximize the signal-to-noise ratio.
Table 2: Cell Line Response Profiles
| Cell Line | Tissue Origin | Sensitivity | Key Phenotype Inhibited | Recommended Conc. |
| MDA-MB-231 | Breast (TNBC) | High | Invasion, Soft Agar Colony Formation | 100 nM - 1 µM |
| MDA-MB-468 | Breast (TNBC) | High | p-MLC / p-MYPT1 levels | 100 nM - 1 µM |
| H1299 | Lung (NSCLC) | Moderate | p-MYPT1 phosphorylation | 1 µM - 5 µM |
| A375 | Melanoma | High | Invasion (Amoeboid) | 1 µM - 2.5 µM |
| MCF-7 | Breast (Luminal) | Low | Minimal effect on migration | > 5 µM |
Validated Experimental Protocols
To ensure data trustworthiness, every experiment must include RKI-1313 (the inactive analog) as a negative control. If RKI-1313 causes an effect, the result is likely off-target toxicity, not ROCK inhibition.
Protocol A: Western Blot Validation (p-MLC & p-MYPT1)
Objective: Confirm target engagement.
-
Seeding: Plate cells (e.g., MDA-MB-231) at 70% confluence.
-
Starvation: Serum-starve for 24 hours to reduce basal Rho activity.
-
Treatment:
-
Stimulation (Optional but Recommended): Add LPA (10 µM) for 15 minutes to spike ROCK activity.
-
Lysis (CRITICAL): Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) and Protease Inhibitors. ROCK substrates (MLC/MYPT1) are rapidly dephosphorylated; delays here destroy reproducibility.
-
Detection:
-
p-MYPT1: Thr696 or Thr853 (1:1000 dilution).
-
p-MLC: Ser19 or Thr18/Ser19 (1:1000 dilution).
-
Total ROCK1/2: Loading control.
-
Protocol B: 3D Soft Agar Colony Formation
Objective: Assess functional anti-tumor efficacy.
-
Base Layer: 0.6% agarose in complete medium.
-
Cell Layer: Resuspend 5,000 cells in 0.3% agarose/medium containing RKI-1447 (0.1 – 10 µM).
-
Maintenance: Feed cells twice weekly with liquid medium containing fresh inhibitor (RKI-1447 is stable in media for ~48h, but refresh to maintain potency).
-
Readout: Count colonies >50 µm after 14–21 days.
-
Expert Note: MDA-MB-231 IC50 in this assay is typically ~709 nM .
-
Experimental Workflow Visualization
Caption: Standardized workflow for validating RKI-1447 specificity using the critical RKI-1313 negative control.
Troubleshooting & Optimization
-
Issue: Inconsistent Western Blot bands for p-MLC.
-
Cause: Phosphatase activity during lysis.
-
Solution: Do not trypsinize cells before lysis; lyse directly in the plate on ice. Use fresh phosphatase inhibitors.
-
-
Issue: Compound Precipitation.
-
Cause: RKI-1447 is hydrophobic.
-
Solution: Dissolve in high-grade DMSO to 10 mM stock. Aliquot and store at -20°C. Do not subject to repeated freeze-thaw cycles. Ensure final DMSO concentration in culture is <0.1%.
-
-
Issue: Lack of effect in proliferation assays (MTT/MTS).
-
Insight: ROCK inhibition primarily affects cytoskeletal dynamics (shape, migration), not necessarily 2D proliferation. RKI-1447 often shows minimal effect on 2D growth (IC50 > 10 µM) but profound effects on 3D growth and invasion. Do not use 2D proliferation as the primary readout.
-
References
-
RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Source: Cancer Research (2012) [Link][4]
-
The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. Source: Cancer Letters (2024) [Link][5]
-
RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics. Source: Journal of Cellular Physiology (2020) [Link]
-
Inhibition of Rho-Associated Kinase Suppresses Medulloblastoma Growth. Source: Cancers (2019) [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration [chjcana.com]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
RKI 1447 dihydrochloride proper disposal procedures
This guide outlines the authoritative disposal procedures for RKI 1447 dihydrochloride , a potent, cell-permeable inhibitor of Rho-associated protein kinase (ROCK1 and ROCK2).
Given its biological activity as a potent kinase inhibitor (IC50 = 14.5 nM for ROCK1), this compound must be handled as Hazardous Chemical Waste . Under no circumstances should RKI 1447 dihydrochloride be disposed of down the drain or in municipal trash.
Chemical Profile & Hazard Identification
Before disposal, verify the chemical identity to ensure compatibility with waste streams.
| Property | Specification |
| Chemical Name | RKI 1447 dihydrochloride |
| CAS Number | 1782109-09-4 |
| Molecular Formula | C16H14N4O2S[1][2][3] · 2HCl |
| Solubility | Water (limited), DMSO (~40 mg/mL) |
| Bioactivity | Potent ROCK1/2 inhibitor; Anti-invasive/Anti-tumor |
| GHS Classification | Warning (Category 3).[2] Irritant to eyes, respiratory system, and skin.[4][5] Potentially toxic if swallowed.[4][5] |
Core Disposal Directives
The Principle of Incineration
As a bioactive small molecule, the primary environmental risk of RKI 1447 is aquatic toxicity . Standard wastewater treatment plants are often unable to filter out stable kinase inhibitors, leading to bioaccumulation in aquatic ecosystems.
-
Directive: All concentrated forms (solids and stock solutions) must be destroyed via high-temperature incineration equipped with an afterburner and scrubber.
Waste Segregation Protocol
Effective disposal starts with segregation at the bench. Use the following classification system:
-
Stream A: Solid Chemical Waste (Pure Compound)
-
Stream B: Liquid Organic Waste (Stock Solutions)
-
Items: DMSO or Ethanol stock solutions (e.g., 10 mM stocks).
-
Action: Dispose of in the Halogenated Solvent Waste carboy (due to the hydrochloride salt and potential mixture with other halogenated solvents, though DMSO itself is non-halogenated, segregation depends on facility rules; generally, "Non-Halogenated" is acceptable if pure DMSO, but "High BTU" incineration streams are preferred).
-
Critical Note: Do not mix with oxidizing acids (e.g., Nitric acid) as DMSO can react violently.
-
-
Stream C: Trace Contaminated Debris
-
Items: Pipette tips, gloves, empty tubes.
-
Action: Collect in a dedicated solid waste container lined with a chemically resistant bag (often yellow or transparent, depending on facility). Do not place in regular trash.
-
Detailed Workflows
Workflow A: Disposal of Expired/Unused Solids
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Containment: Keep the substance in its original glass vial if possible. Ensure the cap is tight.[6][7]
-
Secondary Containment: Place the vial into a Ziploc-style bag to prevent leakage during transport.
-
Labeling: Affix a hazardous waste tag.
-
Transfer: Move to the Satellite Accumulation Area (SAA) immediately.
Workflow B: Disposal of Cell Culture Media (Dilute)
Context: RKI 1447 is often used in cell culture at nanomolar to micromolar concentrations.
-
Biohazard Integration: If the media contains human/animal cells, the Biological Hazard takes precedence.
-
Aspiration: Aspirate media into a collection flask containing 10% bleach (final concentration).
-
Deactivation: Allow to sit for 20 minutes to neutralize biological agents.
-
Final Disposal:
-
Low Concentration (<1 µM): The bleached mixture can typically be sewered with copious water (consult local EHS).
-
High Concentration (>10 µM): Collect the media as Aqueous Chemical Waste for incineration. Do not bleach if collecting for chemical waste; simply collect in the waste carboy.
-
Visualized Decision Logic
The following diagram illustrates the decision matrix for segregating RKI 1447 waste streams.
Figure 1: Decision tree for segregating RKI 1447 dihydrochloride waste based on physical state and concentration.
Emergency Spill Procedures
In the event of a powder spill or stock solution breakage:
-
Evacuate & Ventilate: If a large amount of powder is aerosolized, leave the immediate area for 15 minutes to allow dust to settle.
-
PPE Upgrade: Wear N95 respirator (if powder), double gloves, and lab coat.
-
Isolation: Cover the spill with a paper towel dampened with water (for solids) or an absorbent pad (for liquids) to prevent spread.
-
Decontamination:
-
Wipe the area with 10% bleach followed by 70% Ethanol.
-
Place all cleanup materials into a Hazardous Waste Bag . Do not throw in regular trash.
-
Label bag: "Debris contaminated with RKI 1447."
-
References
-
National Institutes of Health (NIH). Waste Disposal Guide: Chemical and Biomedical Waste Matrix. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. RKI 1447 dihydrochloride (5061) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. xcessbio.com [xcessbio.com]
- 3. RKI 1447 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. proteogenix.science [proteogenix.science]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. google.com [google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling RKI 1447 dihydrochloride
Topic: Personal Protective Equipment (PPE) & Safe Handling Protocols for RKI-1447 Dihydrochloride Content Type: Operational Safety & Technical Guide Audience: Researchers, Laboratory Managers, and Drug Discovery Scientists
Executive Safety Summary: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat kinase inhibitors as generic "white powders." This is a critical error with RKI-1447 Dihydrochloride .
RKI-1447 is not merely a chemical irritant; it is a nanomolar-potency (IC50: 6.2 nM) inhibitor of Rho-associated protein kinase (ROCK1/2).[1] ROCK signaling regulates vascular tone, actin cytoskeleton organization, and cell morphology.
The Physiological Risk: Systemic absorption of RKI-1447 can theoretically precipitate rapid vasodilation and hypotension (due to smooth muscle relaxation) and disrupt cellular architecture in non-target tissues. Therefore, the PPE protocols below are not just about compliance—they are designed to prevent specific, mechanism-based physiological toxicity.
Hazard Identification & Risk Assessment
| Parameter | Specification | Operational Implication |
| Compound State | Solid (Crystalline Powder) | High risk of aerosolization during weighing. Static charge may disperse particles. |
| Solubility | DMSO: Soluble (>50 mg/mL)Water: Insoluble (<0.1 mg/mL) | CRITICAL: Do not use plain water for spill cleanup. The compound will not dissolve; it will spread. |
| Potency | High (HPAPI Band 4 equivalent) | Handle as if it is a cytotoxic agent.[2] Avoid all inhalation/dermal contact. |
| Route of Entry | Inhalation, Dermal, Ocular | DMSO solutions dramatically increase skin permeability, carrying the inhibitor into the bloodstream. |
The PPE Matrix: Layered Defense System
This matrix is designed to create redundancy. If one barrier fails, the next protects you.
| Protection Zone | Required Equipment | Technical Rationale (The "Why") |
| Respiratory | Primary: Biosafety Cabinet (Class II, Type A2) or Chemical Fume Hood.Secondary: N95 or P100 Respirator (if outside hood). | Prevents inhalation of aerosolized particulates during weighing. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | RKI-1447 is often dissolved in DMSO , which permeates latex and thin nitrile. Double gloving creates a "breakthrough time" buffer. |
| Dermal (Body) | Lab coat (Tyvek/impervious sleeves recommended) | Standard cotton lab coats absorb spills. Impervious sleeves prevent DMSO-solubilized compound from reaching the skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for liquids. Goggles seal against splashes during solubilization. |
Operational Protocol: From Storage to Solution
Phase 1: Retrieval & Weighing
-
Storage: Store vials at -20°C . Allow the vial to equilibrate to room temperature before opening.
-
Reasoning: Opening a cold vial causes condensation. Moisture initiates hydrolysis and causes the powder to clump, increasing handling difficulty and static risk.
-
-
Static Control: Use an anti-static gun or ionizer bar near the balance.
-
Reasoning: RKI-1447 dihydrochloride is often electrostatic. "Flying powder" is the #1 cause of bench contamination.
-
Phase 2: Solubilization (The High-Risk Step)
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[3]
-
Technique: Add solvent down the side of the vial wall, not directly onto the powder, to minimize aerosol displacement.
-
Vortexing: Vortex only within the Biosafety Cabinet/Hood. Ensure the cap is wrapped in Parafilm before vortexing to prevent leakage.
Phase 3: Spill Management (Specific to RKI-1447)
-
Do NOT use water.
-
Protocol:
-
Cover spill with absorbent pads.
-
Soak pads in 10% Ethanol or a surfactant-based detergent (e.g., Alconox solution).
-
Wipe from the outside in.
-
Dispose of all cleanup materials as hazardous chemical waste.
-
Visualizing the Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" handling logic, emphasizing the separation of solid and liquid handling zones.
Caption: Operational workflow emphasizing temperature equilibration and containment during the high-risk solubilization phase.
Waste Disposal & Deactivation
Because RKI-1447 is a bioactive organic inhibitor:
-
Segregation: Do not mix with aqueous waste streams if possible. Keep in a dedicated "Bioactive/Toxic Organics" carboy.
-
Destruction: The only validated method for complete destruction is high-temperature incineration .
-
Container Labeling: Label clearly: "Contains RKI-1447 (ROCK Inhibitor) - Potent Bioactive - DMSO Solution."
References
-
Patel, R. A., et al. (2012).[1] "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[1][4] Cancer Research, 72(19), 5025–5034.[1]
-
[1]
-
-
Selleck Chemicals. (2024). "RKI-1447 Safety Data and Solubility Profile.
-
MedChemExpress. (2024). "RKI-1447 Dihydrochloride SDS and Handling.
-
Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety & Health Topics.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
